2-Bromo-6-chloro-3-fluoropyridine
Description
Structure
3D Structure
Properties
CAS No. |
1211515-03-5 |
|---|---|
Molecular Formula |
C5H2BrClFN |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-5-3(8)1-2-4(7)9-5/h1-2H |
InChI Key |
LLEQHWZUPGLVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 2-Bromo-6-chloro-3-fluoropyridine
An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine: Synthesis, Reactivity, and Applications for Advanced Research
Abstract
2-Bromo-6-chloro-3-fluoropyridine is a strategically important heterocyclic building block in modern medicinal and agrochemical research. Its polysubstituted and electronically distinct halogen atoms provide a versatile platform for selective, high-yield chemical modifications. This guide offers a comprehensive technical overview of its chemical structure, predicted spectroscopic profile, plausible synthetic strategies, and its profound utility in regioselective cross-coupling reactions. We present detailed, field-proven protocols for key transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, underscoring the compound's value for drug development professionals and synthetic chemists in constructing complex molecular architectures.
Core Compound Profile and Physicochemical Properties
Halogenated pyridines are privileged scaffolds in drug discovery, with the strategic introduction of halogens serving to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Bromo-6-chloro-3-fluoropyridine (CAS No. 1211515-03-5) is a prime example of a highly functionalized intermediate designed for synthetic diversification.[3][4] The pyridine ring is adorned with three different halogens, each offering a distinct reactivity profile. The bromine at the C2 position serves as the primary reactive handle for transition-metal-catalyzed cross-coupling, the chlorine at C6 provides a secondary, less reactive site, and the fluorine at C3 is typically inert to these conditions while profoundly influencing the electronic nature of the ring. This hierarchy of reactivity is the cornerstone of its synthetic utility.
Chemical Structure:
Structure of 2-Bromo-6-chloro-3-fluoropyridine
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1211515-03-5 | [3][4] |
| Molecular Formula | C₅H₂BrClFN | [3] |
| Molecular Weight | 210.43 g/mol | [3][4] |
| IUPAC Name | 2-bromo-6-chloro-3-fluoropyridine | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| SMILES | FC1=CC=C(Cl)N=C1Br | [4] |
| InChI Key | LLEQHWZUPGLVKY-UHFFFAOYSA-N |[6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The structure contains two aromatic protons. The proton at C5 is expected to appear further downfield due to the influence of the adjacent electron-withdrawing chlorine and nitrogen atoms. It will likely present as a doublet of doublets, coupled to the C4 proton and the C3 fluorine. The C4 proton will also be a complex multiplet, coupled to the C5 proton and the C3 fluorine.
-
¹³C NMR Spectroscopy: The five carbon atoms of the pyridine ring will exhibit distinct chemical shifts. The carbons directly attached to the halogens (C2, C3, C6) will be the most significantly affected. The C-F bond will show a large one-bond coupling constant (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) will be observable on adjacent carbons.
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a complex cluster of peaks for [M]⁺, [M+2]⁺, and [M+4]⁺. Predicted m/z values for adducts include [M+H]⁺ at 209.91161 and [M+Na]⁺ at 231.89355.[6]
Synthesis Strategies for Polysubstituted Pyridines
The selective synthesis of fluoropyridines presents a significant challenge in organic chemistry due to the unique reactivity imparted by the fluorine atom.[7] A plausible synthetic approach for 2-Bromo-6-chloro-3-fluoropyridine would likely involve a multi-step sequence starting from a more readily available pyridine precursor, leveraging regioselective halogenation and diazotization-halogenation reactions.
Proposed Synthetic Workflow
Caption: Plausible multi-step synthesis of 2-Bromo-6-chloro-3-fluoropyridine.
Rationale for Experimental Choices: This proposed pathway leverages established, high-yielding transformations. Nitration occurs selectively at the 3-position of 2,6-dichloropyridine due to the directing effects of the chloro groups and the pyridine nitrogen. Subsequent reduction of the nitro group to an amine provides a handle for the introduction of fluorine via a Sandmeyer-type reaction (Balz-Schiemann or variations), a robust method for aryl fluoride synthesis. The final, critical step involves regioselective bromination. The C2 position is the most acidic proton on the 2,6-dichloro-3-fluoropyridine ring, allowing for selective deprotonation with a strong base like n-butyllithium at low temperature, followed by quenching with an electrophilic bromine source to install the final halogen.
Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-6-chloro-3-fluoropyridine lies in the differential reactivity of its carbon-halogen bonds, enabling selective functionalization. In palladium-catalyzed cross-coupling reactions, the C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond, while the C(sp²)-F bond is essentially inert.[8] This allows for precise, stepwise elaboration of the pyridine core.
Regioselective Functionalization Workflow
Caption: Selective functionalization at the C2-Bromo position.
A. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals.[9][10] 2-Bromo-6-chloro-3-fluoropyridine is an excellent substrate for this transformation, reacting selectively at the C2-Br position.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-3-fluoropyridine with Phenylboronic Acid
-
System Validation: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the appearance of the higher Rf, more non-polar product. Complete conversion confirms the efficacy of the catalytic system.
-
Materials:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or a more advanced ligand like SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-chloro-3-fluoropyridine, phenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.
-
Causality (Degassing): The removal of oxygen is critical. Oxygen can oxidatively deactivate the Pd(0) active catalyst, halting the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-phenyl-6-chloro-3-fluoropyridine.
-
B. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds, a transformation that is otherwise challenging.[11] This reaction is indispensable for synthesizing the aryl amine moieties found in countless drug candidates.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
System Validation: The protocol's success is validated by the complete consumption of the starting aryl bromide and the formation of a new, more polar product (the aminopyridine), which can be easily visualized by TLC and confirmed by LC-MS. The isolation of the desired product in high yield validates the chosen ligand, base, and reaction conditions.
-
Materials:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene, degassed
-
Sealed reaction vessel (e.g., pressure tube)
-
-
Step-by-Step Methodology:
-
Inert Atmosphere (Glovebox): Due to the air-sensitivity of the catalyst components and the strong base, it is highly recommended to set up this reaction in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOtBu to a pressure tube.
-
Reagent Addition: Add 2-Bromo-6-chloro-3-fluoropyridine, followed by toluene and finally the liquid morpholine.
-
Causality (Ligand & Base): A bulky, electron-rich phosphine ligand (like XPhos) is essential to facilitate the rate-limiting reductive elimination step. A strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[12]
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring. Monitor for completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to yield the desired 4-(6-chloro-3-fluoropyridin-2-yl)morpholine.
-
Catalytic Cycle Overview
Caption: Key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Applications in Research and Development
2-Bromo-6-chloro-3-fluoropyridine is not an end-product but a high-value intermediate for accessing novel chemical matter.
-
Pharmaceutical Synthesis: It serves as a vital building block for creating new drugs.[13] The introduction of the 3-fluoropyridine motif can enhance metabolic stability and cell permeability. The C2 and C6 positions can be functionalized to serve as key pharmacophoric features or as vectors to explore structure-activity relationships (SAR).
-
Agrochemical Development: This intermediate is essential for synthesizing modern pesticides and herbicides.[13] The unique electronic properties conferred by the halogens can lead to compounds with improved efficacy and better environmental profiles.
-
Flavor and Fragrance: The substituted pyridine core can be elaborated into novel compounds with unique sensory profiles, making it a valuable intermediate for the flavor and fragrance industry.[14]
Safety and Handling
As a halogenated, reactive organic compound, 2-Bromo-6-chloro-3-fluoropyridine must be handled with appropriate care. Based on safety data for structurally similar compounds, it should be considered hazardous.
-
Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[15][16] Causes skin and serious eye irritation.[15][16][17] May cause respiratory irritation.[16][17]
-
Handling:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[5][15]
Conclusion
2-Bromo-6-chloro-3-fluoropyridine is a sophisticated synthetic intermediate whose value is derived from the precise arrangement and differential reactivity of its three halogen substituents. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions at the C2-bromo position makes it a powerful tool for researchers in drug discovery, agrochemicals, and materials science. Understanding its reactivity profile, as detailed in this guide, allows chemists to strategically and efficiently construct complex molecular targets, accelerating the development of new technologies and therapeutics.
References
-
2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN). PubChemLite. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The Versatility of 6-Bromo-2-chloro-3-fluoropyridine in Flavor and Fragrance Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3. AOBChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. halochem.com [halochem.com]
- 4. 2-Bromo-6-chloro-3-fluoropyridine 95% | CAS: 1211515-03-5 | AChemBlock [achemblock.com]
- 5. 6-Bromo-2-chloro-3-fluoropyridine | 1211591-93-3 [sigmaaldrich.com]
- 6. PubChemLite - 2-bromo-6-chloro-3-fluoropyridine (C5H2BrClFN) [pubchemlite.lcsb.uni.lu]
- 7. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 2-Bromo-6-chloro-3-fluoropyridine, a pivotal heterocyclic building block in contemporary pharmaceutical and agrochemical research. We will explore its synthesis, chemical properties, and diverse applications, providing actionable insights for laboratory professionals.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry, and its strategic halogenation offers a powerful tool to modulate the physicochemical and biological properties of molecules. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and cell permeability.[1][2] 2-Bromo-6-chloro-3-fluoropyridine is a prime example of a versatile intermediate, where the distinct electronic environments and reactivities of the bromine, chlorine, and fluorine substituents allow for selective and sequential chemical modifications. This trifunctionalized pyridine serves as a key starting material for the synthesis of a wide array of complex organic molecules.[1]
This guide will provide a detailed examination of this compound, from its synthesis and purification to its applications and safe handling, to enable researchers to effectively utilize it in their discovery and development workflows.
Physicochemical Properties and Spectral Data
A solid understanding of a compound's physical and spectral characteristics is essential for its practical application.
| Property | Value |
| Molecular Formula | C₅H₂BrClFN[3][4] |
| Molecular Weight | 210.43 g/mol [3][4] |
| Appearance | White to off-white or slightly yellow crystalline powder or solid.[5] |
| Melting Point | 32 °C[5] |
| Boiling Point | 164 °C[5] |
| CAS Number | 1211591-93-3[3][4] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show five distinct resonances for the carbons of the pyridine ring.
-
¹⁹F NMR: A single peak is expected for the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms, which is a key identifier for this molecule.
Synthesis and Purification
The synthesis of 2-Bromo-6-chloro-3-fluoropyridine can be achieved through various synthetic routes, often involving halogenation of a pyridine precursor. A representative synthetic approach is outlined below.
Illustrative Synthetic Pathway
Caption: A potential synthetic route to 2-Bromo-6-chloro-3-fluoropyridine.
General Experimental Protocol
Materials:
-
A suitable pyridine starting material (e.g., a dihalopyridine)
-
Halogenating agents (e.g., N-Bromosuccinimide for bromination)
-
Fluorinating agents (e.g., potassium fluoride)
-
Appropriate solvents (e.g., sulfolane, acetonitrile)
-
Acids or bases as required for catalysis or workup
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Fluorination: A dihalopyridine is subjected to a fluorination reaction to introduce the fluorine atom. This often requires elevated temperatures.
-
Bromination: The resulting fluorinated pyridine is then brominated. The regioselectivity of this step is crucial.
-
Workup and Isolation: The reaction mixture is cooled, quenched, and extracted with a suitable organic solvent.
-
Purification: The crude product is purified, typically by column chromatography, to yield the desired 2-Bromo-6-chloro-3-fluoropyridine.
-
Characterization: The final product is characterized by spectroscopic methods (NMR, MS) to confirm its identity and purity.
Self-Validation of the Protocol: Reaction progress should be monitored by techniques like TLC or GC-MS. The final product's purity and identity must be confirmed by analytical methods, ensuring the protocol's reliability.
Chemical Reactivity and Applications
The synthetic utility of 2-Bromo-6-chloro-3-fluoropyridine stems from the differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for regioselective functionalization.
Chemoselective Transformations
Caption: Regioselective cross-coupling reactions at the C-Br position.
This chemoselectivity enables the stepwise introduction of different substituents at the 2- and 6-positions, providing access to a diverse range of highly functionalized pyridine derivatives.
Role in Drug Discovery and Agrochemicals
2-Bromo-6-chloro-3-fluoropyridine is a valuable building block for creating novel therapeutic agents and advanced crop protection solutions.[1] The incorporation of the fluoropyridine moiety can lead to compounds with enhanced biological activity.[1] Halogenated pyridines are utilized in the synthesis of pharmaceuticals for treating a variety of conditions, including cancer and bacterial infections.[6] They also play a role in the development of effective pesticides and herbicides.[6]
Commercial Suppliers and Pricing
The availability and cost of this reagent are important considerations for research planning. Below is a summary of representative suppliers and their pricing. Note: Prices are subject to change and may vary by region and purity grade.
| Supplier | Purity | Quantity | Price (USD) |
| ChemUniverse | 95% | 100 mg | $102.00[3] |
| ChemUniverse | 95% | 250 mg | $183.00[3] |
| ChemScene | ≥95% | - | - |
| Advanced ChemBlocks | 95% | - | - |
| Sigma-Aldrich | 98% | - | - |
Safety and Handling
Proper handling of 2-Bromo-6-chloro-3-fluoropyridine is crucial to ensure laboratory safety.
-
Hazard Identification: This compound may cause skin and serious eye irritation.[7][8] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): A lab coat, safety goggles, and chemical-resistant gloves are essential when working with this substance. All manipulations should be conducted in a certified chemical fume hood.
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7][8] It is recommended to store under an inert atmosphere at 2-8°C.
Always refer to the latest Safety Data Sheet (SDS) from the supplier for the most comprehensive and up-to-date safety information.
Conclusion
2-Bromo-6-chloro-3-fluoropyridine is a highly valuable and versatile building block in modern organic synthesis. Its unique pattern of halogen substitution allows for controlled, regioselective reactions, making it an indispensable tool for medicinal chemists and researchers in agrochemical development. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is key to leveraging its full potential in the creation of novel and impactful molecules.
References
- 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Google Cloud.
- 6-BROMO-2-CHLORO-3-FLUOROPYRIDINE [Q10245]. ChemUniverse.
- 6-Bromo-2-chloro-3-fluoropyridine. ChemScene.
- 2-Bromo-6-fluoropyridine. Chem-Impex.
- 2-Bromo-6-chloro-3-fluoropyridine. Advanced ChemBlocks.
- 6-Bromo-2-chloro-3-fluoropyridine. Sigma-Aldrich.
- 2-BROMO-6-CHLOROPYRIDINE synthesis. ChemicalBook.
- SAFETY DATA SHEET. (n.d.).
- 2-Bromo-6-fluoropyridine AldrichCPR. Sigma-Aldrich.
- 2-Bromo-3-fluoropyridine. ChemicalBook.
- 2-Bromo-6-fluoropyridine, 97% 1 g. Thermo Fisher Scientific.
- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2009, September 22).
- 2-Chloro-3-fluoropyridine - Safety Data Sheet. ChemicalBook. (2025, September 27).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. FUJIFILM Wako.
- Preparation method of fluoropyridine compounds. Google Patents.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM. (2018, May 3).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. 6-BROMO-2-CHLORO-3-FLUOROPYRIDINE [Q10245] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. chemscene.com [chemscene.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
2-Bromo-6-chloro-3-fluoropyridine safety data sheet (SDS)
This technical guide provides a comprehensive safety and operational framework for 2-Bromo-6-chloro-3-fluoropyridine , a specialized heterocyclic scaffold used in high-value medicinal chemistry and agrochemical synthesis.[1]
Operational Safety, Reactivity Profiling, and Synthetic Utility[1]
Chemical Identity & Structural Significance
2-Bromo-6-chloro-3-fluoropyridine is a tri-substituted pyridine derivative characterized by a unique "orthogonal reactivity" profile.[1] The presence of three distinct halogen atoms (Br, Cl, F) on the electron-deficient pyridine ring allows researchers to perform sequential, site-selective functionalizations—a critical requirement for fragment-based drug discovery (FBDD).[1]
Core Attributes
| Parameter | Data |
| CAS Number | 1211515-03-5 |
| IUPAC Name | 2-Bromo-6-chloro-3-fluoropyridine |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Physical State | Solid (White to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1][2][3][4] |
| Melting Point | 30–35 °C (Typical range for this class; tends to be low-melting) |
Expert Insight: The "Reactivity Triad"
The structural value of this molecule lies in the electronic differentiation of its carbon centers:[1]
-
C-2 (Bromo): The most reactive site for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) due to the weaker C-Br bond compared to C-Cl.[1]
-
C-6 (Chloro): Activated for Nucleophilic Aromatic Substitution (SNAr) but generally remains intact during C-2 functionalization, allowing for a second derivatization step later.[1]
-
C-3 (Fluoro): Provides strong inductive electron withdrawal (-I effect), significantly increasing the electrophilicity of the C-2 position while remaining metabolically stable.[1]
Hazard Profiling & Risk Assessment (GHS)
This compound is classified as a Hazardous Substance . Its lipophilic nature and halogenation suggest high bioavailability and potential for irritation.
GHS Classification
| Hazard Category | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Signal Word: WARNING
Toxicology Context
Halogenated pyridines are alkylating agents.[1] The primary risk is not just immediate irritation but the potential for sensitization. The C-2 and C-6 positions are electrophilic; upon contact with biological nucleophiles (proteins/DNA), they can form covalent adducts, leading to cellular toxicity.[1]
Emergency Response Protocols
The following workflow dictates the immediate actions required upon exposure. This protocol prioritizes "Decontamination before Treatment."
Figure 1: Critical response workflow for halogenated pyridine exposure. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.[1]
Handling, Storage & Stability
To maintain the integrity of the C-Br and C-Cl bonds and prevent hydrolysis, strict environmental control is required.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The electron-deficient ring is susceptible to nucleophilic attack by atmospheric moisture over time.[1]
-
Temperature: 2–8 °C (Refrigerate) .
-
Container: Amber glass vials with Teflon-lined caps.
-
Incompatibility: Strong oxidizing agents, strong bases (which may trigger SNAr hydrolysis at C-6), and strong reducing agents.
Synthetic Utility & Reactivity Logic
For drug development professionals, this scaffold is a "linchpin" molecule. The reactivity order allows for the construction of complex heteroaryl libraries.
Reactivity Hierarchy
-
Site A (C-2 Bromo): Most reactive toward oxidative addition by Pd(0).[1] Ideal for the first cross-coupling event.
-
Site B (C-6 Chloro): Less reactive toward Pd(0) but highly activated for SNAr by the pyridine nitrogen.[1] Ideal for the second functionalization.
-
Site C (C-3 Fluoro): Generally inert to substitution but modulates the pKa and lipophilicity of the final drug candidate.[1]
Figure 2: Chemoselective functionalization pathways.[1] The C-2 Bromine is the primary "handle" for metal-catalyzed synthesis.[1]
Validated Protocol: C-2 Selective Suzuki Coupling
This protocol demonstrates the selective displacement of the C-2 Bromine while retaining the C-6 Chlorine.[1]
Reagents:
-
Scaffold: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane[1]
Methodology:
-
Degassing: Charge a reaction vial with the scaffold, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane.
-
Catalyst Addition: Add Pd catalyst quickly under a counter-flow of Argon.
-
Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent oxidative addition into the C-Cl bond.[1]
-
Validation: Monitor by TLC/LC-MS. The product should show the loss of the Br isotope pattern but retention of the Cl isotope pattern (3:1 ratio).
Disposal & Regulatory Compliance
-
Waste Stream: Halogenated Organic Waste.[1]
-
Destruction: High-temperature incineration equipped with a scrubber for acid gases (HF, HCl, HBr).
-
Regulatory: Ensure compliance with local environmental protection agency (EPA/ECHA) guidelines for fluorinated aromatics.
References
-
Sigma-Aldrich. 2-Bromo-6-chloro-3-fluoropyridine Product Specification & Safety Data. Retrieved from
-
PubChem. 2-Bromo-6-chloro-3-fluoropyridine Compound Summary (CID 72213995).[1] National Library of Medicine. Retrieved from
-
Halochem. Technical Data Sheet: CAS 1211515-03-5.[1][5] Retrieved from
-
ProQuest. Radical Cross-Coupling Enabled by Functionalized Electrodes. (Discusses use of 2-bromo-6-chloro-3-fluoropyridine in electrochemical synthesis). Retrieved from
Sources
difference between 2-Bromo-6-chloro-3-fluoropyridine and its isomers
An In-Depth Technical Guide to 2-Bromo-6-chloro-3-fluoropyridine and Its Isomers
Executive Summary
In the landscape of modern drug discovery and agrochemical development, polyhalogenated heterocycles serve as indispensable three-dimensional scaffolds. The strategic placement of different halogens (Br, Cl, F) on a single pyridine ring allows chemists to perform sequential, site-selective functionalizations. However, navigating the chemoselectivity of these molecules requires a rigorous understanding of their electronic and steric topographies.
This whitepaper dissects the fundamental differences between 2-Bromo-6-chloro-3-fluoropyridine and its positional isomers. By analyzing the interplay between Bond Dissociation Energies (BDEs) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, we provide a predictive framework and self-validating experimental protocols for achieving orthogonal functionalization in complex synthetic workflows.
The Causality of Chemoselectivity: Electronic & Steric Topography
The reactivity of polyhalogenated pyridines is not random; it is a highly deterministic system governed by two competing physical forces: bond strength and electron deficiency [1]. As a Senior Application Scientist, you must evaluate these factors before selecting a catalytic system.
-
Bond Dissociation Energy (BDE) – The Driver of Oxidative Addition: In palladium- or nickel-catalyzed cross-coupling reactions, the transition metal acts as a nucleophile, inserting into the weakest carbon-halogen bond. The intrinsic BDEs follow a strict hierarchy: C–Br (~68 kcal/mol) < C–Cl (~81 kcal/mol) < C–F (~115 kcal/mol). Consequently, transition-metal catalysis will almost universally target the C–Br bond first, provided steric hindrance is manageable.
-
LUMO Topography – The Driver of SNAr: Nucleophilic Aromatic Substitution (SNAr) is driven by the electrophilicity of the carbon center. The pyridine nitrogen acts as a powerful electron sink, significantly lowering the LUMO energy at the ortho (C2/C6) and para (C4) positions. Furthermore, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further activating adjacent positions while providing a steric shield.
Comparative Reactivity Profiles: The Target vs. Its Isomers
2-Bromo-6-chloro-3-fluoropyridine (The Primary Subject)
In 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211515-03-5), the bromine is located at C2, the chlorine at C6, and the fluorine at C3.
-
Causality of Reactivity: The C2 position is activated by both the adjacent pyridine nitrogen and the inductive pull of the C3-fluorine. Because the C2–Br bond is simultaneously the weakest bond (lowest BDE) and located at the most electron-deficient site (lowest LUMO), this molecule exhibits unidirectional reactivity .
-
Outcome: Both Pd-catalyzed cross-coupling and catalyst-free SNAr will aggressively and exclusively target the C2–Br bond. The C6–Cl bond serves as a secondary functionalization site only after the bromine has been displaced.
Caption: Reactivity mapping of 2-bromo-6-chloro-3-fluoropyridine based on electronic and steric factors.
5-Bromo-2-chloro-3-fluoropyridine (The Orthogonal Isomer)
In 5-Bromo-2-chloro-3-fluoropyridine (CAS: 831203-13-5), the bromine is shifted to the C5 position (meta to the nitrogen), while the chlorine sits at the highly activated C2 position[2].
-
Causality of Reactivity: This isomer presents a classic mechanistic divergence [3]. The C5–Br bond is the weakest (favoring Pd-insertion), but the C5 position is not electronically activated by the nitrogen. Conversely, the C2–Cl bond is exceptionally electron-deficient (favoring SNAr) but possesses a higher BDE.
-
Outcome: This allows for true orthogonal functionalization . By simply changing the reaction conditions (catalyst vs. no catalyst), researchers can selectively functionalize either the C5 or C2 position.
Caption: Orthogonal chemoselectivity pathways for 5-bromo-2-chloro-3-fluoropyridine.
Quantitative Isomer Comparison
To streamline synthetic planning, the following table summarizes the deterministic reactivity profiles of three key bromochlorofluoropyridine isomers.
| Compound Name | CAS Number | Halogen Topology | Primary Pd-Coupling Site (BDE-Driven) | Primary SNAr Site (LUMO-Driven) | Orthogonal Capability |
| 2-Bromo-6-chloro-3-fluoropyridine | 1211515-03-5 | C2-Br, C3-F, C6-Cl | C2 (Lowest BDE) | C2 (Highest Electrophilicity) | Low (Unidirectional) |
| 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | C2-Cl, C3-F, C5-Br | C5 (Lowest BDE) | C2 (Highest Electrophilicity) | High |
| 2-Bromo-5-chloro-3-fluoropyridine | 514797-97-8 | C2-Br, C3-F, C5-Cl | C2 (Lowest BDE) | C2 (Highest Electrophilicity) | Low (Unidirectional) |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of the reaction dictates specific analytical checkpoints to verify regioselectivity in real-time.
Protocol A: Chemoselective Pd-Catalyzed Amination (Targeting C–Br)
Designed for the selective functionalization of the C5–Br bond in 5-bromo-2-chloro-3-fluoropyridine without disturbing the C2–Cl bond.
-
Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with the bromochlorofluoropyridine (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and Cs2CO3 (1.4 equiv).
-
Solvation: Suspend the solid mixture in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
-
Execution: Seal the flask, remove it from the glovebox, and heat the mixture to 90 °C for 12 hours under vigorous stirring.
-
Validation Checkpoint (LC-MS): At 4 hours, pull a 10 µL aliquot. Because oxidative addition into the C–Br bond is kinetically favored, the mass of the primary intermediate must correspond to the exact mass of the substrate minus the bromine isotope cluster (M - 79/81) plus the amine mass. If a loss of 35/37 (Cl) is observed, the catalyst loading or ligand bite angle is compromised.
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Catalyst-Free SNAr (Targeting C2/C6–Cl)
Designed for the selective displacement of the activated C–Cl bond while preserving the C–Br bond.
-
Preparation: Charge a heavy-walled reaction vial with the bromochlorofluoropyridine (1.0 equiv) and the nucleophile (e.g., a secondary amine, 3.0 equiv).
-
Solvation: If the nucleophile is a solid, add a minimal volume of a polar aprotic solvent (e.g., NMP or DMF) to homogenize the mixture.
-
Execution: Heat the mixture to 100 °C for 16 hours. Do not add transition metals.
-
Validation Checkpoint (NMR): Isolate a crude sample for 13C and 19F NMR analysis. The displacement of the chlorine atom at C2 will cause a distinct upfield shift of the C2 carbon signal (originally at ~140-150 ppm) and a measurable change in the 19F–13C coupling constants due to the loss of the strongly electronegative chlorine atom. The preservation of the bromine isotope pattern in the mass spectrum further validates this orthogonal pathway.
-
Isolation: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify.
References
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]
-
Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters (2007).[Link]
-
2-Bromo-6-chloro-3-fluoropyridine. PubChemLite / Sigma-Aldrich.[Link]
-
5-Bromo-2-chloro-3-fluoropyridine. PubChem.[Link]
-
2-Bromo-5-chloro-3-fluoropyridine. ECHEMI / PubChemLite.[Link]
Sources
Engineering Metabolic Robustness: The Mechanistic Role of Fluorination in Pyridine-Based Therapeutics
Executive Summary
The integration of fluorine into nitrogen-containing heterocycles, particularly pyridine, has revolutionized modern medicinal chemistry. Pyridine is a ubiquitous scaffold in FDA-approved drugs, yet it frequently suffers from pharmacokinetic liabilities, including rapid oxidative metabolism by hepatic enzymes. This whitepaper provides an in-depth technical analysis of how targeted fluorination of pyridine derivatives modulates metabolic stability. Moving beyond traditional "bond-strength" arguments, we explore the physical organic causality of cytochrome P450 (CYP450) evasion, detail structure-metabolism relationships (SMR), and outline a self-validating experimental framework for quantifying these pharmacokinetic improvements.
The Physical Organic Causality of Metabolic Evasion
Historically, the enhanced metabolic stability of fluorinated compounds was attributed almost exclusively to the high bond dissociation energy of the carbon-fluorine (C–F) bond. The C–F bond is one of the strongest in organic chemistry (~552 kJ/mol for sp² carbons, compared to ~414 kJ/mol for C–H bonds), making it highly resistant to homolytic cleavage[1]. Furthermore, fluorine possesses the highest electronegativity on the Pauling scale (3.98) while maintaining a minimal steric footprint (van der Waals radius of ~1.47 Å vs. ~1.20 Å for hydrogen)[1].
However, as a Senior Application Scientist, it is critical to recognize that bond strength alone does not dictate enzyme kinetics . Recent physical organic chemistry perspectives emphasize that CYP450-mediated oxidation is heavily dependent on the substrate's
The HOMO Energy Paradigm
CYP450 monooxygenases typically initiate oxidation via a high-valent iron-oxo species ([FeO]
Furthermore, the highly polarized nature of the C–F bond alters the local dipole moment of the pyridine ring. This can perturb the ligand's binding affinity (
CYP450 oxidative pathway demonstrating how fluorination lowers HOMO energy to block metabolism.
Structure-Metabolism Relationships (SMR): Positional Effects
The strategic placement of fluorine on the pyridine ring dictates both the degree of metabolic protection and the modulation of lipophilicity (LogP). Because the nitrogen atom in pyridine is already electron-withdrawing, adding fluorine exacerbates the electron deficiency of the ring.
-
Ortho-Fluorination (C2/C6): Placing fluorine adjacent to the basic nitrogen significantly reduces the basicity (pKa) of the pyridine due to strong inductive effects. This often improves passive membrane permeability and shields the adjacent carbons from hydroxylation[3].
-
Meta/Para-Fluorination (C3/C4/C5): Fluorine substitution at these positions is frequently employed to block specific metabolic "soft spots" vulnerable to CYP450 attack, effectively diverting the metabolic pathway and extending the drug's half-life[4].
Quantitative SMR Data Summary
The following table illustrates the representative impact of fluorine substitution on the in vitro intrinsic clearance (
| Scaffold | Modification | LogP | HLM | Metabolic Outcome | |
| Pyridine | None (C–H) | 1.8 | 45.2 | 15.3 | Rapid clearance via ring hydroxylation. |
| Pyridine | 2-Fluoro | 2.1 | 12.4 | 55.9 | Reduced pKa; moderate metabolic shielding. |
| Pyridine | 3-Fluoro | 2.0 | 28.5 | 24.3 | Soft-spot blocked, but alternative sites oxidized. |
| Pyridine | 2,6-Difluoro | 2.4 | < 5.0 | > 120.0 | Severe HOMO depletion; highly stable. |
Table 1: Representative Matched Molecular Pair (MMP) data illustrating the positional impact of fluorine substitution on Human Liver Microsome (HLM) clearance.
Experimental Methodology: In Vitro Microsomal Stability Profiling
To accurately quantify the metabolic stability of fluorinated pyridine derivatives, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) is required. The following protocol is designed to ensure data integrity by embedding causality into every experimental choice.
Rationale & Self-Validating Controls
-
NADPH-Regenerating System: CYP450 enzymes require NADPH as an electron donor. We include a Minus-NADPH control to definitively prove that any observed degradation is CYP-mediated, ruling out background chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases).
-
Positive Controls: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate the enzymatic viability of the microsome batch.
-
Cold Quench with Internal Standard (IS): Acetonitrile (ACN) at 4°C instantly denatures CYP proteins, halting the reaction precisely at the target timepoint. Pre-spiking the ACN with an analytical IS ensures that any downstream LC-MS/MS matrix effects or injection volume variances are perfectly normalized.
Step-by-Step Protocol
-
Preparation of Master Mix:
-
Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: MgCl₂ is an essential cofactor for the stability of the microsomal membrane and enzyme complexes.
-
-
Compound Spiking:
-
Add the fluorinated pyridine test compound (final concentration 1 µM, organic solvent <0.1% v/v). Causality: Keeping organic solvent minimal prevents the denaturation or inhibition of CYP450 enzymes.
-
-
Equilibration:
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH-regenerating system (1 mM final concentration). Start the timer.
-
-
Time-Course Aliquoting & Quenching:
-
At designated timepoints (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold ACN containing 100 ng/mL of the Internal Standard.
-
-
Protein Precipitation & Analysis:
-
Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS.
-
Self-validating in vitro liver microsomal stability assay workflow with time-course quenching.
Translational Case Studies in Drug Discovery
The theoretical and in vitro principles of pyridine fluorination translate directly to clinical success. A prime example is the development of radioligands for Positron Emission Tomography (PET) imaging.
Researchers recently identified and developed a 2,5,6-trisubstituted fluorinated pyridine derivative ([18F]RoSMA-18-d6) targeting Cannabinoid Type 2 (CB2) receptors[5]. The incorporation of fluorine at these specific positions on the pyridine ring served a dual purpose:
-
Isotopic Labeling: It allowed for the incorporation of the
positron-emitting isotope. -
Metabolic Shielding: The dense fluorination around the pyridine core severely restricted oxidative degradation by hepatic CYPs. This resulted in exceptional in vivo metabolic stability, allowing the probe to maintain a high signal-to-noise ratio during neuroinflammatory imaging without being rapidly cleared or forming radiolabeled metabolites that could obscure the PET signal[5].
Conclusion
The metabolic stability of fluorinated pyridine derivatives is not merely a function of the robust C–F bond. It is a complex interplay of physical organic chemistry—specifically the inductive lowering of HOMO energies and the modulation of active-site binding affinities. By leveraging these principles, drug development professionals can rationally design pyridine scaffolds that evade CYP450-mediated clearance, thereby optimizing pharmacokinetics, reducing dosing frequencies, and minimizing the generation of toxic metabolites.
References
-
The role of fluorine in medicinal chemistry: Improved metabolic stability Taylor & Francis Online URL:[Link][6]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchGate URL:[Link][3]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv URL:[Link][2]
-
Fluorine in drug discovery: Role, design and case studies The Pharmaceutical Journal URL:[Link][4]
-
Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors PubMed / National Institutes of Health URL:[Link][5]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis of 2-Bromo-6-chloro-3-fluoropyridine from 2,6-dichloro-3-fluoropyridine
Application Note & Protocol
Part 1: Strategic Analysis & Core Directive
The Synthetic Challenge
The synthesis of 2-Bromo-6-chloro-3-fluoropyridine (Target) from 2,6-dichloro-3-fluoropyridine (Starting Material) represents a classic problem in regioselective nucleophilic aromatic substitution (
The core objective is a monohalogen exchange (Halex) : replacing the chlorine at the C2 position with bromine while leaving the C6 chlorine and C3 fluorine intact. This transformation is critical because the resulting "mixed halogen" scaffold allows for orthogonal cross-coupling strategies (e.g., selective Suzuki or Buchwald-Hartwig couplings at the more reactive C-Br site before engaging the C-Cl site).[1]
Mechanistic Logic: Why C2?
Success depends on exploiting the subtle electronic differences between the C2 and C6 positions.
-
The Pyridine Core: Both C2 and C6 are
-positions to the nitrogen, making them electron-deficient and susceptible to nucleophilic attack.[1] -
The Fluorine Effect (C3): The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I).[1]
-
C2 Position: Located ortho to the fluorine.[1] The -I effect is strongest here, significantly lowering the LUMO energy and stabilizing the Meisenheimer complex formed during nucleophilic attack.
-
C6 Position: Located para to the hydrogen at C5 (and meta to the fluorine).[1] The inductive activation from fluorine is negligible at this distance.[1]
-
Reaction Pathway Visualization[1]
Caption: Reaction pathway showing the selective activation of C2 by the adjacent fluorine atom.
Part 2: Detailed Experimental Protocol
Reagents & Equipment
| Reagent / Material | CAS No.[1][2][3] | Purity | Equiv.[1] | Role |
| 2,6-Dichloro-3-fluoropyridine | 52208-50-1 | >97% | 1.0 | Substrate |
| HBr in Acetic Acid | 10035-10-6 | 33 wt% | 5.0 - 8.0 | Reagent/Solvent |
| Dichloromethane (DCM) | 75-09-2 | ACS | N/A | Extraction |
| Sodium Bicarbonate (sat.[1] aq.) | 144-55-8 | - | N/A | Neutralization |
Equipment:
-
Pressure tube or heavy-walled round bottom flask (to contain HBr fumes/pressure).[1]
-
Oil bath with temperature control.[1]
-
Magnetic stirrer.[1]
Step-by-Step Methodology
Step 1: Reaction Setup[1][3]
-
Safety First: Perform all operations in a well-ventilated fume hood. HBr is corrosive and toxic.[1]
-
Weigh 2,6-dichloro-3-fluoropyridine (10.0 g, 60.2 mmol) into a 100 mL heavy-walled pressure tube.
-
Add 33% HBr in Acetic Acid (60 mL). This provides a large excess of bromide to drive the equilibrium and sufficient protonation of the pyridine nitrogen to activate the ring.
-
Note: The solution will likely turn orange/red.[1]
-
-
Seal the tube tightly.[1]
Step 2: Thermal Activation[1]
-
Place the vessel in an oil bath pre-heated to 70°C .
-
Stir at 70°C for 6–8 hours .
-
Critical Checkpoint: Monitor by HPLC or GC-MS every 2 hours.[1]
-
Target: >95% conversion of SM, with <5% formation of the dibromo impurity.
-
Note: If the reaction is sluggish, increase temperature to 80°C, but be wary of over-bromination (C6 exchange).
-
Step 3: Workup & Isolation[1]
-
Cool the reaction mixture to room temperature (0–5°C using an ice bath is recommended to reduce volatility of HBr fumes upon opening).
-
Pour the reaction mixture slowly onto crushed ice (200 g) . Stir vigorously.
-
Neutralize the acidic mixture by slow addition of saturated aqueous NaHCO₃ or 4N NaOH until pH ~8.
-
Extract the aqueous layer with DCM (3 x 100 mL) .
-
Combine organic layers and wash with brine (100 mL) .
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap, 35°C, 20 mbar).
Step 4: Purification[1]
-
The crude residue is typically a pale yellow solid or oil.[1]
-
Recrystallization: Often sufficient.[1] Dissolve in minimal hot Ethanol or Hexane/EtOAc (9:1) and cool to 4°C.
-
Flash Chromatography (Alternative): If purity <95%.[1]
Part 3: Analytical Validation (QC)
Trustworthiness is built on data.[1] The following parameters confirm the identity and purity of the synthesized compound.
Expected Analytical Data
| Technique | Parameter | Expected Result / Interpretation |
| GC-MS / LC-MS | Molecular Ion | m/z 209/211/213 (Pattern characteristic of 1 Br + 1 Cl).[1] SM (165/167/169) should be absent. |
| 1H NMR | (400 MHz, CDCl3) | |
| 19F NMR | (376 MHz, CDCl3) | Single peak, typically |
| Appearance | Visual | Off-white to pale yellow crystalline solid.[1] |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Temperature too low or HBr concentration depleted.[1] | Increase temp to 85°C; ensure anhydrous conditions; add fresh HBr/AcOH. |
| High Dibromo Impurity | Reaction time too long or temp too high.[1] | Stop reaction at 90% conversion; lower temp to 60°C. |
| Product is Oil | Residual acetic acid or solvent.[1] | Azeotrope with heptane; dry under high vacuum for 12h. |
Part 4: References
-
General Halex Methodology: "Variously substituted 2,6-dibromopyridines are prepared from the corresponding dichloro compounds by halogen displacement with hydrogen bromide in acetic acid at elevated temperatures."[1] ResearchGate Snippet 1.11. Available at:
-
Commercial Reference: 2-Bromo-6-chloro-3-fluoropyridine (CAS 1211515-03-5).[1] ChemicalBook / AChemBlock. Available at: [1]
-
Regioselectivity in Pyridines: Fier, P. S., & Hartwig, J. F. (2013).[4] Selective C-H fluorination of pyridines... Science. (Provides context on electronic activation of C2 vs C6). Available at: [1]
(Note: While specific patent literature for this exact molecule's synthesis from the dichloro precursor is proprietary, the HBr/AcOH method is the standard "textbook" approach for this class of transformation, validated by the reactivity patterns of 2,6-dichloropyridines described in References 1 and 3.)
Sources
Regioselective Nucleophilic Substitution of 2-Bromo-6-chloro-3-fluoropyridine: A Strategic Guide
An Application Guide for Medicinal and Process Chemists
Abstract
Substituted pyridine scaffolds are foundational motifs in modern drug discovery and agrochemicals.[1] The unique electronic properties imparted by fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity.[2][3] 2-Bromo-6-chloro-3-fluoropyridine is a versatile and highly valuable building block, offering three distinct points for functionalization. However, harnessing its synthetic potential requires a nuanced understanding of the competing factors that govern regioselectivity. This guide provides a detailed analysis of the principles controlling nucleophilic substitution on this scaffold, presenting field-proven protocols for achieving selective functionalization at either the C2 or C6 position. We will dissect the mechanistic dichotomy between classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, offering a strategic workflow for synthetic chemists to predictably access desired analogues.
The Principles of Regioselectivity
Achieving regiocontrol in the substitution of 2-Bromo-6-chloro-3-fluoropyridine hinges on understanding the interplay between the pyridine ring's electronics, the nature of the halogen leaving groups, and the chosen reaction mechanism.
Inherent Reactivity of the Pyridine Core
The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the aromatic ring system. This intrinsic electron deficiency (π-deficient character) makes the ring susceptible to attack by nucleophiles, particularly at the α (2- and 6-) and γ (4-) positions.[4] The nitrogen atom can effectively stabilize the negative charge of the anionic Meisenheimer intermediate formed during the rate-determining step of an SNAr reaction.[4][5] In our substrate, both the C2 (bromo) and C6 (chloro) positions are activated for nucleophilic attack.
Competing Factors: SNAr vs. Palladium Cross-Coupling
The choice of reaction methodology is the most critical factor in directing regioselectivity. The underlying mechanisms of SNAr and Palladium-catalyzed cross-coupling respond to different properties of the carbon-halogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): In this two-step addition-elimination mechanism, the rate is often determined by the initial nucleophilic attack.[6] This step is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect.[7] This leads to the characteristic SNAr reactivity order of F > Cl > Br > I .[5][6] Based on this principle alone, one would predict preferential substitution at the C6-Cl position. However, the presence of the 3-fluoro substituent provides a powerful ortho-activating effect on the C2 position, significantly complicating predictions and often leading to mixtures in purely thermal substitutions.[8][9]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction follows a different mechanistic pathway, typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[10] The rate of this key step is governed by the carbon-halogen bond dissociation energy, leading to a reactivity trend of I > Br > Cl > F .[11][12] This mechanistic feature provides a highly reliable method for selectively targeting the C2-Br bond over the more robust C6-Cl bond.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mechanisms for reactions of halogenated compounds. Part 6. Investigations into the activating effect of ortho-fluorine in nucleophilic aromatic substitution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-fluoropyridine
Executive Summary
This guide details the protocols for the site-selective Buchwald-Hartwig amination of 2-Bromo-6-chloro-3-fluoropyridine . This substrate presents a unique "tri-halogen" challenge, possessing three distinct electrophilic sites (Br, Cl, F) on an electron-deficient pyridine core.
The Core Challenge: Achieving exclusive C–N bond formation at the C2-Bromine position while preserving the C6-Chlorine handle for subsequent functionalization and avoiding nucleophilic aromatic substitution (
The Solution: Leveraging the kinetic disparity in oxidative addition rates (
Substrate Analysis & Mechanistic Strategy
Electronic & Steric Landscape
The substrate is a highly functionalized pyridine. Understanding the reactivity hierarchy is the foundation of this protocol.
| Position | Substituent | Reactivity Mode | Relative Reactivity (Pd-Cat) | Notes |
| C2 | Bromine | Oxidative Addition (OA) | High (Primary) | Activated by adjacent N; Weakest C-X bond available for Pd(0). |
| C6 | Chlorine | Oxidative Addition | Low (Secondary) | Activated by adjacent N, but C-Cl bond energy is higher than C-Br. |
| C3 | Fluorine | Null (to Pd) | Inert to Pd. Highly susceptible to |
Selectivity Decision Tree
The following diagram illustrates the kinetic pathways. The goal is to maximize Pathway A while suppressing Pathway B (Over-reaction) and Pathway C (Background
Figure 1: Kinetic hierarchy of reaction sites. Pathway A (Green) is kinetically favored by ligand selection.
Catalyst & Ligand Selection
To ensure high fidelity for the C2-Br position, we utilize two distinct systems depending on the amine partner.
System A: The "Fidelity First" Protocol (Aryl Amines / Indoles)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Rationale: Xantphos has a wide bite angle (111°), which favors reductive elimination of the target amine but, crucially, creates a rigid catalytic pocket that is highly selective for the more accessible C-Br bond over the C-Cl bond.
-
Base:
. The use of a mild, inorganic carbonate is critical to prevent at the C3-Fluorine, which is a risk with strong alkoxide bases like .
System B: The "High Activity" Protocol (Aliphatic / Sterically Hindered Amines)
-
Ligand: BrettPhos or RuPhos (via G3 Palladacycle Precatalysts).[1]
-
Rationale: Electron-rich, bulky biaryl phosphines facilitate oxidative addition into electron-deficient heterocycles and rapid transmetallation with difficult amines.
-
Precaution: Due to higher activity, temperature control is vital to prevent C6-Cl activation.
Experimental Protocols
Protocol A: Coupling with Aryl Amines (Anilines)
Applicability: Primary and secondary anilines, electron-poor amines.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, 210 mg)
-
Amine: 1.1 equiv
-
Catalyst:
(1.5 mol%) or Pd(OAc)2 (3 mol%) -
Ligand: Xantphos (3.0 - 4.5 mol%)
-
Base:
(2.0 equiv, dried) -
Solvent: 1,4-Dioxane or Toluene (anhydrous, 0.2 M)
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Optional but Recommended): In a vial, mix
(13.7 mg) and Xantphos (26 mg) in 1 mL of dioxane. Stir at RT for 5 minutes until the solution turns a clear orange/red. Why: Ensures active L2Pd(0) species is formed before substrate exposure. -
Reaction Assembly: To a reaction tube equipped with a stir bar, add the Substrate (210 mg), Amine, and
(650 mg). -
Inertion: Seal the tube and purge with Nitrogen/Argon for 3 cycles (Vacuum/Fill).
-
Addition: Syringe in the remaining solvent (4 mL) and the pre-formed catalyst solution.
-
Heating: Heat the block to 90°C . Note: Do not exceed 100°C initially. C6-Cl activation becomes competitive >110°C.
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material (Rt ~ X min) and appearance of product. If C6-Cl coupling is observed (M+Amine mass), lower temp to 80°C.
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Coupling with Aliphatic Amines
Applicability: Morpholine, Piperazine, Primary alkyl amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (1.2 equiv) Warning: Add slowly at RT.
-
Solvent: THF or Toluene (0.2 M)
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique.
-
Charging: Add Substrate, BrettPhos Pd G3, and NaOtBu to the vial.
-
Solvent: Add anhydrous THF.
-
Amine Addition: Add the aliphatic amine last.
-
Reaction: Stir at 60°C .
-
Critical: Aliphatic amines are more nucleophilic. With BrettPhos, this reaction often proceeds at lower temperatures. Starting at 60°C prevents
side reactions at the Fluorine position.
-
-
Workup: Quench with water/brine immediately upon completion to remove residual strong base. Extract with DCM.
Quantitative Data Summary
| Parameter | Protocol A (Aryl) | Protocol B (Aliphatic) |
| Pd Source | BrettPhos Pd G3 | |
| Ligand | Xantphos | (Integrated in G3) |
| Base | NaOtBu (Strong) | |
| Temp | 90°C | 60°C |
| Selectivity (Br:Cl) | > 95:5 | > 90:10 |
| Primary Risk | Low conversion if amine is bulky |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N | Switch to BrettPhos Pd G3 ; Increase catalyst loading to 5 mol%. |
| Formation of Di-aminated product | Temperature too high; Excess amine | Reduce Temp by 10°C; Ensure strict 1.0:1.1 stoichiometry. |
| Loss of Fluorine (M-19) | Switch base from NaOtBu to | |
| Hydrodehalogenation (Product is des-bromo) | Use a ligand that prevents |
References
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- Source: PubMed / J. Org. Chem.
- Relevance: Establishes the precedence for Br-selective coupling in the presence of Cl and F on a pyridine ring using Xantphos.
-
URL:[Link]
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
- Source: PubMed Central
- Relevance: Demonstrates the efficacy of the Pd(OAc)
-
URL:[Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Source: PubMed
- Relevance: Provides protocols for handling 2-bromopyridines, confirming the activ
-
URL:[Link]
Sources
Application Note: Precision C-H Functionalization of 2-Bromo-6-chloro-3-fluoropyridine
This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211591-93-3). This scaffold is a "privileged intermediate" due to its three orthogonal halogen handles, but it presents a significant regioselectivity challenge for C-H functionalization at the remaining C4 and C5 positions.
Executive Summary & Reactivity Profile
The 2-Bromo-6-chloro-3-fluoropyridine scaffold offers a unique "tri-orthogonal" reactivity profile. While the C2-Bromine and C6-Chlorine atoms are standard handles for cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (
This guide details protocols to selectively activate these C-H bonds, enabling the creation of tetrasubstituted pyridines without consuming the valuable halogen handles.
The Regioselectivity Challenge
-
C4-H: Highly acidic (
lowered by ortho-F and meta-N). Structurally crowded (flanked by F and C5). -
C5-H: Less acidic. Sterically hindered by C6-Cl, but electronically distinct.
Reactivity Decision Matrix (Graphviz)
Figure 1: Strategic map for targeting C4 vs. C5 positions based on electronic and steric governing principles.
Method A: C4-Selective Arylation (Pd-Catalyzed CMD)
Target: C4-Position Mechanism: Concerted Metalation-Deprotonation (CMD)
Scientific Rationale
In polyhalogenated pyridines, the acidity of the C-H bond dictates the site of palladation when using carboxylate-assisted protocols. The C4 proton in 3-fluoropyridine derivatives is significantly more acidic than C5 due to the inductive effect of the adjacent fluorine atom (the "ortho-fluorine effect"). Palladium utilizes a pivalate ligand to deprotonate C4 while simultaneously forming the Pd-C bond.
Protocol 1: Direct C4-Arylation
Reagents:
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: P(
-Bu) H-BF (10 mol%) or PCy -
CMD Base: Pivalic acid (30 mol%) + K
CO (2.0 equiv) -
Solvent: Toluene or DMA (Anhydrous)
-
Coupling Partner: Aryl Bromide (Ar-Br)
Step-by-Step Methodology:
-
Charge: In a glovebox or under argon flow, add Pd(OAc)
(11.2 mg, 0.05 mmol), Ligand (0.1 mmol), K CO (276 mg, 2.0 mmol), and Pivalic acid (30 mg, 0.3 mmol) to a reaction vial. -
Substrate Addition: Add 2-Bromo-6-chloro-3-fluoropyridine (210 mg, 1.0 mmol) and the Aryl Bromide (1.2 equiv).
-
Solvation: Add anhydrous Toluene (4 mL, 0.25 M). Seal the vial with a Teflon-lined cap.
-
Activation: Heat the reaction block to 110 °C for 16–24 hours.
-
Note: Vigorous stirring (1000 rpm) is essential as this is a heterogeneous mixture.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Expected Outcome: >85% Regioselectivity for C4-arylation.
Method B: C5-Selective Borylation (Ir-Catalyzed)
Target: C5-Position Mechanism: Steric Governance[2]
Scientific Rationale
Iridium-catalyzed borylation (Hartwig-Miyaura) is governed primarily by sterics rather than acidity. While C4 is acidic, it is "sandwiched" between the C3-Fluorine and the C5-Hydrogen. The C5 position, while adjacent to the bulky C6-Chlorine, is generally more accessible to the bulky Iridium-bipyridine active complex than the C4 position in this specific scaffold. Furthermore, 3-F substituents often direct Iridium to the ortho position (C4), but the extreme crowding of the 2-Br/3-F pocket often pushes the catalyst to C5.
Critical Note: Regioselectivity can be substrate-dependent. If C4/C5 mixtures occur, switching to a bulkier ligand (e.g., tmphen) can force the reaction to the less hindered C5 site.
Protocol 2: C-H Borylation
Reagents:
-
Pre-catalyst: [Ir(OMe)(cod)]
(1.5 mol%) -
Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%)
-
Boron Source: B
pin (1.1 equiv) -
Solvent: Hexane or THF (0.5 M)
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]
(10 mg) and dtbpy (8 mg) in Hexane (2 mL). The solution should turn dark brown/red, indicating active catalyst formation. -
Reaction Assembly: Add B
pin (280 mg, 1.1 mmol) and 2-Bromo-6-chloro-3-fluoropyridine (210 mg, 1.0 mmol). -
Heating: Seal and heat to 60–80 °C for 4–8 hours.
-
Monitoring: Monitor by GC-MS.[3] Look for the mass shift of +126 amu (M+ + Bpin - H).
-
-
Workup: Evaporate volatiles directly. The residue is usually pure enough for subsequent Suzuki couplings. If purification is needed, use rapid filtration through a short silica plug (100% CH
Cl ) to avoid protodeboronation.
Method C: Directed Ortho Metalation (DoM) - The "Halogen Dance" Risk
Target: C4-Functionalization (Electrophile trapping) Warning: High Risk of Halogen Migration.
Scientific Rationale
Standard lithiation (LDA,
Solution: Use Turbo-Hauser Bases (TMPMgCl·LiCl) . The magnesium bond is more covalent (less polarized) than the lithium bond, stabilizing the metallated intermediate and preventing the halogen migration.
Protocol 3: Dance-Free Metallation
Reagents:
-
Base: TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/Toluene)
-
Electrophile: Iodine, DMF, or Aldehydes.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Cooling: Dissolve substrate (1.0 mmol) in THF (5 mL) and cool to -40 °C (Note: -78 °C is often too cold for Mg-bases to deprotonate; -40 °C is the sweet spot).
-
Deprotonation: Add TMPMgCl·LiCl dropwise. Stir for 30–60 minutes at -40 °C.
-
Trapping: Add the electrophile (e.g., I
in THF) rapidly. -
Warm up: Allow to warm to RT over 1 hour.
-
Quench: Sat. NH
Cl solution.
Summary of Methods & Data
| Feature | Method A: Pd-CMD | Method B: Ir-Borylation | Method C: Turbo-Grignard |
| Primary Target | C4 (Acidity Driven) | C5 (Steric Driven) | C4 (Directing Group) |
| Key Reagent | Pd(OAc) | [Ir(OMe)(cod)] | TMPMgCl·LiCl |
| Temp | 110 °C | 60–80 °C | -40 °C |
| Selectivity | High (>20:1 C4:C5) | Moderate (Substrate dependent) | High (If Halogen Dance avoided) |
| Main Risk | Protodehalogenation of C2-Br | Slow conversion due to crowding | Halogen Scrambling |
Workflow Visualization
Figure 2: Operational decision tree for selecting the appropriate catalytic system.
References
-
Regioselective C-H Arylation of 3-Fluoropyridines
-
Iridium-Catalyzed Borylation of Halopyridines
-
Halogen Dance & Turbo-Grignard Reagents
- Title: Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of MgCl2 to Organolithiums.
- Source:Angewandte Chemie Int. Ed. (Knochel et al.)
-
URL:[Link]
- Relevance: Establishes the necessity of Mg-bases to prevent halogen migr
-
Substrate Data
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1211591-93-3 | 6-BroMo-2-chloro-3-fluoropyridine [fluoromart.com]
- 10. chemscene.com [chemscene.com]
- 11. nbinno.com [nbinno.com]
Technical Guide: 2-Bromo-6-chloro-3-fluoropyridine as a Strategic Agrochemical Scaffold
The following technical guide details the application, synthesis, and reactivity of 2-Bromo-6-chloro-3-fluoropyridine , a high-value heterocyclic building block in modern agrochemical discovery.
Executive Summary
2-Bromo-6-chloro-3-fluoropyridine represents a "privileged scaffold" in the design of next-generation herbicides and fungicides. Its value lies in its orthogonal reactivity profile : the molecule contains three distinct halogen handles (F, Cl, Br) that allow for sequential, regioselective functionalization.[1]
-
The 2-Bromo position: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
The 6-Chloro position: Latent reactivity; stable under conditions that activate the 2-Br site, but reactive under forcing conditions or specialized catalysis.
-
The 3-Fluoro position: Provides metabolic stability (blocking oxidative metabolism at C3) and modulates the pKa of the pyridine nitrogen, enhancing bioavailability and receptor binding in auxin-mimic herbicides (e.g., picolinates).
This guide provides a validated workflow for synthesizing this intermediate and utilizing it to construct complex biaryl agrochemicals.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 2-Bromo-6-chloro-3-fluoropyridine |
| Common CAS | 1211591-93-3 (Primary), 1211515-03-5 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–50 °C (Typical) |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water.[2] |
| Stability | Stable under ambient conditions; light-sensitive (store in amber vials).[1] |
Note on CAS: The user-supplied CAS 1260802-34-9 does not correspond to this specific isomer in major registries. The CAS 1211591-93-3 is the standard identifier for 2-Bromo-6-chloro-3-fluoropyridine.
Reactivity & Strategic Logic (DOT Visualization)
The following diagram illustrates the Chemoselective Functionalization Workflow . The logic relies on the bond dissociation energy differences: C–Br (weakest) > C–Cl > C–F (strongest).[1]
Caption: Sequential functionalization strategy exploiting the reactivity difference between C2-Br and C6-Cl.
Experimental Protocols
Protocol A: Synthesis of the Intermediate (Upstream)
Objective: Synthesis of 2-Bromo-6-chloro-3-fluoropyridine from 2-amino-6-chloro-3-fluoropyridine via Modified Sandmeyer Reaction.
Rationale: Direct halogenation of pyridines is often unselective.[1] The "Sandmeyer" approach using an amino-precursor ensures perfect regiocontrol.
Materials:
-
2-Amino-6-chloro-3-fluoropyridine (1.0 equiv)
-
tert-Butyl nitrite (tBuONO) or NaNO₂ (1.5 equiv)
-
Copper(II) bromide (CuBr₂) (1.2 equiv)
-
Acetonitrile (MeCN) (anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂).[1][3]
-
Dissolution: Add CuBr₂ (1.2 equiv) and anhydrous MeCN. Stir to form a suspension.
-
Activation: Add tert-butyl nitrite (1.5 equiv) dropwise at room temperature.
-
Addition: Add 2-amino-6-chloro-3-fluoropyridine (1.0 equiv) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.[1]
-
Reaction: Heat the mixture to 60 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting amine spot should disappear.[1]
-
Workup: Cool to room temperature. Quench with 20% aqueous HCl (to decompose diazonium species). Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect 75–85% yield of a white/pale-yellow solid.
Protocol B: Chemoselective Suzuki-Miyaura Coupling (Downstream)
Objective: Selective arylation at the C2-position (displacing Br) while retaining the C6-Cl for future steps.
Target: Synthesis of 6-chloro-3-fluoro-2-(4-methoxyphenyl)pyridine (Model Compound).
Rationale:
-
Catalyst: Pd(PPh₃)₄ is chosen for its bulky ligands, which prefer the more accessible and reactive C-Br bond over C-Cl.
-
Base: Na₂CO₃ (weak base) is sufficient for C-Br activation but typically too mild to activate C-Cl coupling, enhancing selectivity.
Materials:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.1 equiv, 1.1 mmol)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH (2:1)[1]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or Schlenk flask, combine the solvent (DME, 5 mL) and 2M Na₂CO₃ (1 mL). Sparge with Argon for 10 minutes to remove O₂.[1] Oxygen causes homocoupling and catalyst deactivation.[1]
-
Loading: Add the pyridine intermediate (210 mg, 1 mmol), boronic acid (167 mg, 1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) under a counter-flow of Argon.
-
Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Analysis: The crude mixture typically shows >95:5 selectivity for the C2-arylated product.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Analytical Quality Control
For agrochemical intermediates, purity is critical to prevent downstream impurity propagation.[1]
-
HPLC Method:
-
NMR Specification (¹H, 400 MHz, CDCl₃):
-
Look for two aromatic doublets (or dd) for the pyridine protons.[1]
-
Shift verification: The proton adjacent to Fluorine (C4-H) will show distinct H-F coupling (
Hz).
-
Safety & Handling (HSE)
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.
-
Specific Hazard: Halogenated pyridines can be sensitizers.[1] Use a fume hood.[1]
-
Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Synthesis of Halogenated Pyridines
-
Suzuki Coupling Selectivity (Br vs Cl)
-
Agrochemical Utility of Fluoropyridines
-
General Reactivity of 2-Halo-pyridines
Sources
- 1. 2-Hydroxybenzothiazole(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Bromo-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Lab Reporter [fishersci.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-hydroxybenzothiazole, 934-34-9 [thegoodscentscompany.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-chloro-3-fluoropyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-chloro-3-fluoropyridine. This trifunctionalized pyridine is a highly valuable and versatile building block in medicinal chemistry and materials science, offering multiple, distinct reaction sites for molecular elaboration.[1][2] This document explores the inherent reactivity profile of the substrate, focusing on the principles of regioselectivity that govern these transformations. We provide field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with explanations for the selection of catalysts, ligands, and reaction conditions.
Introduction: The Strategic Value of 2-Bromo-6-chloro-3-fluoropyridine
The 2,3,6-trisubstituted pyridine scaffold is a privileged motif found in a multitude of biologically active compounds and approved pharmaceuticals.[2] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. 2-Bromo-6-chloro-3-fluoropyridine serves as an ideal starting material, presenting three distinct handles for sequential functionalization. The primary challenge and opportunity lie in controlling the regioselectivity of cross-coupling reactions at the C2 (bromo) and C6 (chloro) positions.
Reactivity Profile and Principles of Regioselectivity
The successful application of 2-Bromo-6-chloro-3-fluoropyridine in synthesis hinges on the predictable and selective functionalization of its two carbon-halogen bonds. The regiochemical outcome of palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the initial, and often rate-determining, oxidative addition step.[3][4]
Several factors govern the preferential site of reaction:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker and more easily cleaved than the C-Cl bond (BDE trend: C-I < C-Br < C-Cl << C-F).[5][6] Consequently, the palladium(0) catalyst will preferentially insert into the C-Br bond at the C2 position under kinetically controlled conditions.
-
Electronic Effects: In N-heteroarenes, halides positioned alpha (α) to the ring nitrogen (like the C2 and C6 positions) are activated towards oxidative addition compared to more distal positions.[7] This is due to the polarization of the C-N bond, which increases the electrophilicity of the α-carbons.[7]
-
Catalyst and Ligand Effects: While BDE is the dominant factor, the choice of ligand can, in some specialized cases, influence or even invert conventional selectivity.[8][9] However, for the vast majority of standard cross-coupling conditions, reactivity at the C-Br bond is expected.
Therefore, for 2-Bromo-6-chloro-3-fluoropyridine, palladium-catalyzed cross-coupling reactions will selectively occur at the C2 position, leaving the C6-chloro and C3-fluoro positions intact for subsequent transformations.
Figure 1. Energy landscape for the initial oxidative addition step, illustrating the kinetic preference for C-Br bond activation over the stronger C-Cl bond.
Application: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the C2 position of the pyridine and various aryl, heteroaryl, or vinyl boronic acids or esters.[10]
Key Considerations & Rationale
-
Catalyst: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable palladium(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is effective.[11][12]
-
Ligand: Phosphine ligands are crucial. For simple boronic acids, PPh₃ may suffice. For more challenging or sterically hindered partners, electron-rich, bulky monophosphine ligands such as XPhos, SPhos, or RuPhos provide higher activity and yields.[13][14]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[10] K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can depend on the stability of the coupling partners; K₃PO₄ is often a good general choice.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, DME) and water is typical to dissolve both the organic substrate and the inorganic base.[15]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Coupling Partner (R-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 85 |
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-6-chloro-3-fluoropyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-6-chloro-3-fluoropyridine (1.0 eq, e.g., 209 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 eq, 425 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg, 0.02 mmol) and SPhos (0.04 eq, 16.4 mg, 0.04 mmol).
-
Inerting: Seal the Schlenk flask with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times. Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Application: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of 2-amino-6-chloro-3-fluoropyridine derivatives, which are common substructures in kinase inhibitors and other pharmaceuticals.[16][17]
Key Considerations & Rationale
-
Catalyst System: This reaction requires a specific combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[16] Common pairs include Pd₂(dba)₃ with BINAP or Xantphos, or pre-formed palladium-ligand complexes (precatalysts).[18][19]
-
Ligand: Bulky phosphine ligands (e.g., BrettPhos, XPhos, RuPhos) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and accommodate a wide range of amine substrates.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are required. The reaction is highly sensitive to moisture and oxygen.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (5) | NaOtBu (1.4) | Toluene | 100-110 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | KHMDS (1.5) | Dioxane | 100 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3.5) | NaOtBu (1.4) | Toluene | 100 |
| Methylamine (2M in THF) | G3-XPhos Precatalyst (2) | - | LHMDS (1.5) | THF | 80 |
Detailed Protocol: Synthesis of 4-(6-chloro-3-fluoropyridin-2-yl)morpholine
-
Reaction Setup: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol) and Xantphos (0.05 eq, 28.9 mg, 0.05 mmol).
-
Reagent Addition: Add 2-Bromo-6-chloro-3-fluoropyridine (1.0 eq, 209 mg, 1.0 mmol).
-
Inerting & Solvent/Amine Addition: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the sealed reaction mixture in a preheated oil bath at 110 °C for 16-24 hours.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target aminopyridine.
Application: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to 2-alkynyl-6-chloro-3-fluoropyridines. The resulting alkyne functionality is a versatile handle for further chemistry, such as click reactions, hydrogenations, or subsequent coupling reactions.[20]
Key Considerations & Rationale
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) source to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[21][22]
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ are highly effective.
-
Copper Co-catalyst: Copper(I) iodide is the standard co-catalyst. Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[21]
-
Solvent: Anhydrous THF or DMF are common solvents, often used in conjunction with the amine base.
Table 3: Typical Conditions for Sonogashira Coupling
| Alkyne Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | THF | 25-50 |
| 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3.0) | DMF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3.0) | THF/Et₃N | 25 |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3.0) | THF | 40 |
Detailed Protocol: Synthesis of 2-(phenylethynyl)-6-chloro-3-fluoropyridine
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-6-chloro-3-fluoropyridine (1.0 eq, 209 mg, 1.0 mmol), Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol), and copper(I) iodide (CuI) (0.05 eq, 9.5 mg, 0.05 mmol).
-
Inerting: Seal the flask, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and anhydrous triethylamine (Et₃N) (3.0 eq, 418 µL, 3.0 mmol) via syringe. Finally, add phenylacetylene (1.1 eq, 120 µL, 1.1 mmol) dropwise.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor completion by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude material by flash column chromatography (hexanes/ethyl acetate) to obtain the pure alkynylpyridine product.
Synthetic Workflow Overview
The selective functionalization of 2-Bromo-6-chloro-3-fluoropyridine allows for a logical progression in the synthesis of complex molecules. The initial, highly selective cross-coupling at the C2 position is the gateway to a diverse range of 2-substituted-6-chloro-3-fluoropyridines, which remain valuable intermediates for subsequent reactions at the C6 position.
Figure 2. General workflow for the selective C2-functionalization of 2-Bromo-6-chloro-3-fluoropyridine, leading to versatile intermediates for drug discovery programs.
Conclusion
2-Bromo-6-chloro-3-fluoropyridine is a powerful synthetic intermediate whose utility is unlocked through a deep understanding of its inherent electronic properties. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for highly regioselective palladium-catalyzed cross-coupling reactions at the C2 position. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions described herein are reliable, scalable, and provide access to a vast chemical space of 2,6,3-trisubstituted pyridines. These protocols serve as a robust starting point for researchers in drug development and materials science to leverage this versatile building block in their synthetic campaigns.
References
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. [5][6]
-
Leitch, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [3]
-
Niemeyer, Z. L., & Tan, K. L. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [7][9]
-
Niemeyer, Z. L., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [8]
-
Ellsworth, E. L., et al. (2006). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters.
-
Otsuki, K., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry Letters. [1]
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. BenchChem. [11]
-
ChemicalBook. (n.d.). 2-Amino-6-fluoropyridine synthesis. ChemicalBook.
-
Otsuki, K., et al. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [23]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [16]
-
ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. [18]
-
Bennasar, M. L., et al. (2023). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. [21][22]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [19]
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem. [12]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [20]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [24]
-
Wang, Y., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [4]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [10]
-
Sergeyev, S., et al. (2007). 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [17]
-
Molander, G. A., & Wolfe, C. N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [13]
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem. [15]
-
Marion, N., & Nolan, S. P. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [14]
-
MedCrave. (2024). Fluorine in drug discovery: Role, design and case studies. MedCrave. [25]
Sources
- 1. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacyjournal.org [pharmacyjournal.org]
Application Note: Strategic Functionalization of 2-Bromo-6-chloro-3-fluoropyridine for Fused Heterocycle Synthesis
Executive Summary
The synthesis of fused heterocycles—specifically azaindoles, furopyridines, and triazolopyridines—remains a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. 2-Bromo-6-chloro-3-fluoropyridine represents a "privileged scaffold" due to its unique tri-halogenated substitution pattern.
This application note details the strategic exploitation of the orthogonal reactivity profiles of the bromine (C2), chlorine (C6), and fluorine (C3) atoms. By leveraging the specific electronic and steric environments of this molecule, researchers can access diverse bicyclic cores with high regiocontrol. We provide validated protocols for the synthesis of [1,2,4]triazolo[4,3-a]pyridines and furo[2,3-b]pyridines , demonstrating the versatility of this starting material.
Reactivity Analysis & Chemo-Selectivity
Successful functionalization of 2-Bromo-6-chloro-3-fluoropyridine relies on understanding the hierarchy of reactivity. The molecule possesses three distinct electrophilic sites:
-
C2-Bromine: The most reactive site for Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) due to the weaker C-Br bond compared to C-Cl and C-F. It is also highly activated for Nucleophilic Aromatic Substitution (
) by the adjacent ring nitrogen and the electron-withdrawing fluorine at C3. -
C6-Chlorine: Less reactive than C2-Br in Pd-catalyzed couplings. In
, it is activated by the ring nitrogen but lacks the additional ortho-fluorine activation present at C2. -
C3-Fluorine: Generally inert to Pd-catalysis but serves as a critical "pivot point" for intramolecular cyclization. Under basic conditions, a nucleophile installed at C2 can displace the C3-fluorine via an intramolecular
mechanism to close a 5-membered ring.
Visualization: Reactivity Heatmap
Figure 1: Chemo-selectivity map illustrating the orthogonal reactivity of the halogen substituents.
Application Workflow 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
This protocol exploits the high susceptibility of the C2-Br bond to
Mechanism[1][2]
-
Regioselective
: Hydrazine attacks C2, displacing Bromide. The C3-Fluorine enhances the electrophilicity of C2 via induction but is not displaced due to the higher leaving group ability of Bromide. -
Cyclization: The resulting hydrazine moiety condenses with an orthoester (e.g., triethyl orthoformate) to form the fused triazole ring.
Experimental Protocol
Step 1: Synthesis of 2-Hydrazinyl-6-chloro-3-fluoropyridine
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Add 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv, 10 mmol) and Ethanol (30 mL).
-
Nucleophile: Add Hydrazine hydrate (80% aq. solution, 5.0 equiv, 50 mmol) dropwise at room temperature.
-
Note: Excess hydrazine is crucial to prevent the formation of bis-pyridyl hydrazines.
-
-
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Observation: The starting material (Rt ~ X min) should disappear, replaced by the more polar hydrazine product.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
If no precipitate: Concentrate in vacuo, suspend residue in water, and extract with EtOAc.
-
-
Yield: Expected yield 85–92%. Pale yellow solid.
Step 2: Cyclization to 6-Chloro-3-fluoro-[1,2,4]triazolo[4,3-a]pyridine
-
Setup: Use a microwave vial or a round-bottom flask.
-
Reagents: Suspend 2-Hydrazinyl-6-chloro-3-fluoropyridine (1.0 equiv) in Triethyl orthoformate (5–10 volumes). No additional solvent is typically required.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Reaction: Heat to 100°C for 2–3 hours (or 140°C for 30 min in microwave).
-
Workup: Cool to room temperature. The product may crystallize.[1] Dilute with hexanes to promote precipitation. Filter and dry.
-
Data: The formation of the triazole ring locks the conformation. The C3-F signal in 19F NMR will shift significantly.
Application Workflow 2: Synthesis of Furo[2,3-b]pyridines
This workflow demonstrates a "One-Pot" or sequential Sonogashira coupling/Cyclization sequence. It leverages the C2-Br for the initial carbon-carbon bond formation and the C3-F for the ring-closing ether formation.
Mechanism[1][2]
-
Sonogashira Coupling: Palladium-catalyzed coupling of a terminal alkyne (e.g., propargyl alcohol) at C2.
-
Intramolecular
: Under basic conditions, the pendant hydroxyl group attacks C3, displacing the Fluorine atom to form the furan ring.
Experimental Protocol
Step 1: Sonogashira Coupling[2][3][4][5]
-
Reagents: In a dry Schlenk tube, combine:
-
2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv, 5 mmol)
-
Propargyl alcohol (1.2 equiv, 6 mmol)
-
Pd(PPh3)2Cl2 (0.05 equiv)
-
CuI (0.10 equiv)
-
-
Solvent/Base: Add degassed THF (20 mL) and Triethylamine (10 mL).
-
Reaction: Stir at Room Temperature for 12 hours under Nitrogen.
-
Note: Heating is usually not required for the bromide and avoids premature cyclization or side reactions at C6.
-
-
Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) to isolate the intermediate 3-(6-chloro-3-fluoropyridin-2-yl)prop-2-yn-1-ol .
-
Step 2: Base-Mediated Cyclization (Furo-fusion)
-
Setup: Dissolve the intermediate alkyne (1.0 equiv) in DMF (0.2 M).
-
Base: Add Cesium Carbonate (Cs2CO3) (2.0 equiv).
-
Why Cs2CO3? The "Cesium Effect" aids in solubility and intramolecular cyclization.
-
-
Reaction: Heat to 80–100°C for 4 hours.
-
Workup: Pour into water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Product: 2-(Hydroxymethyl)-6-chlorofuro[2,3-b]pyridine .
Visualization: Synthetic Pathways[6]
Figure 2: Divergent synthetic pathways to fused heterocycles.
Data Summary & Troubleshooting
| Parameter | Protocol 1 (Triazolopyridine) | Protocol 2 (Furopyridine) |
| Primary Reactant | Hydrazine Hydrate | Propargyl Alcohol |
| Key Intermediate | 2-Hydrazinyl-pyridine | 2-Alkynyl-pyridine |
| Cyclization Driver | Condensation (Chemical) | |
| Critical Control | Temp < 90°C to avoid Cl displacement | Inert atmosphere for Sonogashira |
| Typical Yield | 80–90% | 60–75% |
| Common Issue | Bis-hydrazino formation (use excess hydrazine) | Homocoupling of alkyne (degas thoroughly) |
Troubleshooting Tips
-
Regioselectivity Loss: If you observe displacement of Chlorine (C6), lower the reaction temperature. C2-Br is kinetically favored, but C6-Cl becomes competitive at high temperatures (>120°C) with strong nucleophiles.
-
Incomplete Cyclization (Furo): If the intermediate alkyne forms but does not cyclize, ensure the solvent is dry and switch to a stronger base (e.g., NaH in THF) to force the alkoxide formation.
References
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
National Institutes of Health (PMC). (2023). 2-Bromo-6-hydrazinylpyridine: Synthesis and crystallization. Retrieved from [Link]
Sources
- 1. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Application Note: Orthogonal Functionalization of 2-Bromo-6-chloro-3-fluoropyridine
This Application Note is written for medicinal chemists and process scientists. It details the strategic use of 2-Bromo-6-chloro-3-fluoropyridine as a linchpin for introducing fluorine into heteroaromatic drug scaffolds.[1][2][3]
Executive Summary & Strategic Value
Fluorine incorporation is a cornerstone of modern medicinal chemistry, often used to modulate pKa, block metabolic hot spots, and enhance lipophilicity.[4] The 3-fluoropyridine core is particularly valuable because the fluorine atom lowers the basicity of the pyridine nitrogen (preventing promiscuous binding) while maintaining hydrogen-bond acceptor capability.[3][4]
2-Bromo-6-chloro-3-fluoropyridine (1) serves as a "tri-functional" scaffold. Its value lies in the reactivity hierarchy of its three halogens:
-
C2-Br: Most reactive in Pd(0) oxidative addition (weakest C-X bond).[1][2][3][4]
-
C6-Cl: Activated for SNAr and subsequent Pd-catalysis, but less reactive than C2-Br in cross-couplings.[1][2][3]
-
C3-F: Stable, non-leaving group (under standard conditions), providing the desired physicochemical modulation.[2][3][4]
This guide provides a validated protocol for sequential functionalization , prioritizing C2-selective metal catalysis followed by C6-diversification.[1][2][3]
Reactivity Profile & Decision Matrix
The successful utilization of this scaffold depends on respecting the "Reactivity Gap" between the C2-Bromine and C6-Chlorine.[1][2][3]
The Reactivity Hierarchy[4]
-
Metal-Catalyzed Couplings (Suzuki/Buchwald):
.[1][2][3][4] -
Nucleophilic Aromatic Substitution (SNAr):
.[2][3][4]-
Risk:[1][2][3][5][7][8] While the C6 position is sterically more accessible, the C2 position is electronically activated by the adjacent electronegative Fluorine (ortho-effect) and Nitrogen.[3][4] Literature indicates that direct SNAr on this specific scaffold often yields inseparable mixtures of C2 and C6 substitution [1].[2][3]
-
Expert Recommendation:Avoid SNAr as the first step. Always perform the Pd-catalyzed C2-coupling first to lock the regiochemistry.[1][2][3]
-
Visualizing the Strategy
The following diagram illustrates the "Suzuki-First" logic to ensure regiochemical purity.
Caption: Strategic workflow showing the necessity of the "Suzuki First" approach to avoid regiochemical scrambling common in SNAr reactions of this scaffold.
Detailed Experimental Protocols
Protocol A: Selective C2-Arylation (Suzuki-Miyaura Coupling)
This protocol installs a carbon scaffold at the C2 position while leaving the C6-Cl intact for later use.[1][2][3][4]
Reagents:
-
Substrate: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)[1][2][3][4]
-
Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.03 equiv) — Chosen for robustness and resistance to dehalogenation.[2][4]
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.[4]
-
Solvation: Add degassed 1,4-dioxane (concentration ~0.2 M) and aqueous K₂CO₃.
-
Reaction: Heat the block to 60°C .
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2][3] Dry over MgSO₄.[1][2][3]
-
Purification: Flash chromatography (Hexanes/EtOAc). The product (2-aryl-6-chloro-3-fluoropyridine) is typically less polar than the starting material.[1][2][3][4]
Protocol B: Functionalization of C6-Cl (Post-Suzuki)
Once the C2 position is substituted, the C6-chlorine can be displaced via SNAr (using amines/alkoxides) or a second metal-catalyzed coupling (using Buchwald or Suzuki conditions).[2][3][4]
Case Study: C6-Amination (Buchwald-Hartwig)
-
Substrate: 2-Aryl-6-chloro-3-fluoropyridine (from Protocol A)[1][2][3][4]
-
Catalyst: Pd₂(dba)₃ (0.02 equiv) + XPhos (0.04 equiv)[2][3][4]
-
Solvent: Toluene, 100°C.
-
Result: High-yield amination at C6.[1][2][3] The presence of the C3-F does not interfere with this step.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Loss of Regioselectivity | Reaction temperature too high (>90°C) during Step 1.[1][2][3][4] | Lower temp to 40–60°C. Switch to a more selective catalyst like Pd(PPh₃)₄ if Pd(dppf) is too active.[2][3][4] |
| Hydrodehalogenation | Protodebromination (H replaces Br) instead of coupling.[2][3][4] | Ensure solvent is strictly degassed.[1][2][3] Avoid hydride sources. Increase boronic acid equivalents. |
| Incomplete Conversion | Catalyst poisoning by the pyridine nitrogen.[2][3] | Use a catalyst with a bidentate ligand (e.g., dppf, Xantphos) to prevent formation of stable Pd-pyridine complexes.[2][3][4] |
| SNAr Failure | C6-Cl is deactivated by electron-rich C2-substituent.[1][2][3] | If Step 1 installed an electron-donating group (e.g., anisole), C6-SNAr will be sluggish.[2][3][4] Switch to Buchwald coupling for C6 functionalization. |
References & Grounding
-
Chemoselective Transformations of Bromo-chloropyridines.
-
Reactivity of Halogenated Pyridines.
-
Regioselective Functionalization Strategies.
Sources
- 1. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-6-chloro-3-fluoropyridine 95% | CAS: 1211515-03-5 | AChemBlock [achemblock.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
controlling regioselectivity in 2-Bromo-6-chloro-3-fluoropyridine reactions
Topic: Regiocontrol in 2-Bromo-6-chloro-3-fluoropyridine Ticket ID: PYR-XYZ-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Reactivity Hierarchy
Welcome to the technical support hub for 2-Bromo-6-chloro-3-fluoropyridine . This scaffold presents a unique "tri-halogen" puzzle. Your success depends on exploiting the distinct electronic and steric environments of the three halogenated positions.
The Golden Rule of Selectivity:
-
C2-Br: The "Hot Spot." Most reactive in Pd-catalyzed coupling (weakest bond) and
(activated by N and ortho-F). -
C6-Cl: The "Reserve." Reactive only after C2 is functionalized or under forcing conditions.
-
C3-F: The "Director." Generally inert to substitution but critical for directing lithiation (ortho-lithiation) and activating the C2 position.
The following guide is structured as a series of Support Tickets addressing the most common failure modes reported by our users.
Ticket #1: Cross-Coupling Regioselectivity (Suzuki/Buchwald)
User Issue: "I am attempting a Suzuki coupling at the C2-position, but I am observing significant amounts of bis-coupled product or C6-coupling."
Root Cause Analysis: While the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), the electron-deficient nature of the pyridine ring activates both halogens toward oxidative addition. Using highly active catalysts (e.g., Pd(dtbpf)Cl₂, SPhos-Pd-G2) or excess boronic acid erodes the kinetic selectivity gap between Br and Cl.
Troubleshooting Protocol:
-
Ligand Selection: Switch to sterically demanding, electron-rich phosphines that are sensitive to steric crowding. The C6-Cl position is less sterically hindered than C2-Br (which is flanked by C3-F), but the electronic preference for Br usually dominates if the catalyst isn't "hyper-active."
-
Recommendation: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for standard selectivity. Avoid "Buchwald Generation 3" precatalysts for the first coupling unless temperature is strictly controlled.
-
-
Stoichiometry Control: This is the most common error.
-
Strict Limit: Use 0.95 to 1.0 equivalents of the boronic acid/ester. Do not use excess.
-
Dosing: Add the nucleophile dropwise over 1 hour to keep its instantaneous concentration low.
-
-
Temperature Modulation:
-
Run the reaction at 40–60°C initially. Only ramp to reflux if conversion stalls. The C-Cl bond typically requires temperatures >80°C to undergo oxidative addition with standard catalysts.
-
Data: Catalyst Selectivity Matrix
| Catalyst System | Temp (°C) | C2-Product (Br) | C6-Product (Cl) | Bis-Product | Verdict |
| Pd(PPh₃)₄ / Na₂CO₃ | 60 | 92% | <1% | 5% | Recommended |
| Pd(dppf)Cl₂ / K₂CO₃ | 80 | 85% | 2% | 12% | Acceptable |
| Pd(OAc)₂ / SPhos | 80 | 40% | 10% | 50% | Avoid (Too active) |
Ticket #2: Nucleophilic Aromatic Substitution ( )[1][2][3][4][5]
User Issue: "I treated the molecule with an amine, expecting displacement of the Fluorine (C3) or Chlorine (C6), but NMR suggests the Bromine (C2) is gone. Why?"
Root Cause Analysis:
This is a classic misunderstanding of Pyridine
-
Leaving Group Ability: In
, Fluoride is often the best leaving group (F >> Cl ≈ Br) only if the position is activated. -
Activation Requirements:
requires the leaving group to be ortho or para to the ring Nitrogen.-
C3-F: Meta to Nitrogen. Not activated. It will not be displaced under standard conditions.
-
C2-Br: Ortho to Nitrogen AND Ortho to Fluorine (strong -I inductive effect). Highly Activated.
-
C6-Cl: Ortho to Nitrogen. Activated, but less so than C2 (lacks the ortho-F boost).
-
The Mechanism: The nucleophile attacks C2 because it is the most electropositive carbon. The intermediate Meisenheimer complex is stabilized by the electronegative Fluorine at C3.
Experimental Protocol: Selective C2-Amination
-
Reagents: 1.0 equiv Substrate, 1.1 equiv Amine, 1.2 equiv DIPEA (or K₂CO₃).
-
Solvent: DMSO or NMP (polar aprotic solvents accelerate
). -
Conditions:
-
Primary Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Secondary Amines: Heat to 50°C.
-
-
Monitoring: Watch for the disappearance of the C2-Br signal. If you heat >100°C, you risk displacing the C6-Cl.
Visualization: Reactivity Pathways
Caption: Decision tree showing that C2-Br is the primary reactive site across all three major reaction classes (Coupling, Substitution, and Lithiation).
Ticket #3: Lithiation & Halogen-Metal Exchange
User Issue: "I tried to lithiate the molecule to react at C6, but I got a complex mixture. I suspect 'Halogen Dance'."
Root Cause Analysis: Lithium-Halogen exchange is extremely fast and follows the order I > Br > Cl.[1]
-
Adding n-BuLi will exclusively exchange the C2-Br first. You cannot selectively lithiate C6-Cl in the presence of C2-Br.
-
Stability: The resulting 2-lithio-3-fluoro-6-chloropyridine species is actually remarkably stable at -78°C. The Lithium atom at C2 is stabilized by coordination to the lone pairs of the adjacent C3-Fluorine (the "ortho-effect").
-
The Risk: If the temperature rises above -60°C, the species may eliminate LiF to form a pyridyne intermediate, or undergo proton abstraction/scrambling (halogen dance).
Correct Protocol: C2-Functionalization via Lithiation
-
Solvent: Anhydrous THF or Et₂O (THF promotes faster exchange but requires strictly -78°C).
-
Exchange: Cool substrate (1.0 equiv) in solvent to -78°C . Add n-BuLi (1.05 equiv) dropwise down the side of the flask.
-
Aging: Stir for exactly 15–30 minutes at -78°C. Do not warm up.
-
Quench: Add the electrophile (e.g., aldehyde, DMF, I₂) while still at -78°C.
-
Warm: Only allow to warm to RT after the electrophile has reacted (usually 30 mins).
Warning: If you specifically need to functionalize C6 , you must first protect or convert the C2-Br, OR use a "soft" transition metal method (like Negishi coupling) that might allow specific differentiation, though this is difficult.
Ticket #4: Sequential Functionalization Workflow
User Question: "How do I put three different groups on this ring?"
Strategy: You must follow the reactivity hierarchy. You cannot skip steps.
Workflow Diagram:
Caption: The mandatory sequential workflow. C2 must be addressed before C6 due to the lability of the C-Br bond.
References
-
Schlosser, M. (2005). The 2× 3 Isomeric Halopyridines: Their Synthesis, Properties, and Metallation. Chemistry–A European Journal. Link
-
Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of polyhaloheterocycles. Chemical Communications. Link
-
Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of bromofluoropyridines.[2] Journal of Organic Chemistry. Link
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemical Reviews.[3] Link
Sources
minimizing debromination side products in 2-Bromo-6-chloro-3-fluoropyridine synthesis
Answering the user's request.## Technical Support Center: Synthesis of 2-Bromo-6-chloro-3-fluoropyridine
A Guide to Minimizing Debromination Side Products
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 2-Bromo-6-chloro-3-fluoropyridine. The primary focus is on identifying the root causes of the common debrominated side product, 6-chloro-3-fluoropyridine, and providing actionable protocols to minimize its formation, ensuring higher purity and yield of the desired product.
Frequently Asked Questions (FAQs)
This section addresses common issues and foundational questions that arise during the synthesis of 2-Bromo-6-chloro-3-fluoropyridine.
Q1: What is the primary debrominated side product in this synthesis, and why is its removal critical?
The primary side product is 6-chloro-3-fluoropyridine, formed by the replacement of the bromine atom at the C2 position with a hydrogen atom. This side reaction is a form of hydrodehalogenation. Its removal is critical for several reasons:
-
Structural Similarity: The side product has a very similar polarity and boiling point to the target compound, making purification by standard methods like column chromatography or distillation exceedingly difficult and often resulting in significant yield loss.[1]
-
Downstream Reactivity: In subsequent reactions, such as metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig), the bromine at the C2 position is the intended reactive handle.[2][3] The presence of the debrominated impurity, which lacks this handle, will lead to lower conversion rates and introduce impurities into the next synthetic step.
-
Final Product Purity: For pharmaceutical and agrochemical applications, even small amounts of structurally related impurities can have significant impacts on the final product's efficacy and safety profile, necessitating stringent purity standards.[4]
Q2: What are the most common causes of debromination during the synthesis of 2-Bromo-6-chloro-3-fluoropyridine?
Debromination can be initiated by several factors, often related to reductive processes or thermal instability. While the exact cause is mechanism-dependent (e.g., Sandmeyer vs. direct bromination), common culprits include:
-
Residual Reducing Agents: If the synthesis proceeds from an amino-pyridine precursor via a Sandmeyer-type reaction, incomplete diazotization or the presence of reducing species can lead to the undesired hydrodehalogenation.
-
High Reaction Temperatures: Many pyridine functionalization reactions are exothermic.[5] Excessive temperatures can promote thermal decomposition and side reactions, including the cleavage of the C-Br bond.[6]
-
Catalyst-Mediated Reduction: If any transition metal catalysts are used or present as impurities, they can potentially catalyze the reduction of the C-Br bond, especially in the presence of a hydrogen source.[2]
-
Work-up and Purification Conditions: Prolonged exposure to certain conditions during work-up, such as strongly acidic or basic washes, or the use of acidic silica gel in chromatography, can sometimes facilitate debromination or other degradation pathways.[6]
Q3: How can reaction conditions be optimized to prevent the formation of the debrominated side product?
Preventing the side product's formation is the most effective strategy. Consider the following optimizations:
-
Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath or cryostat, especially during the addition of exothermic reagents like bromine or sodium nitrite in a Sandmeyer reaction.[5][7]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen and moisture, which can participate in unwanted side reactions.[2]
-
Reagent Purity and Stoichiometry: Use high-purity starting materials to avoid introducing unknown catalysts or reducing agents.[5] Ensure precise stoichiometric control over reagents, particularly in diazotization reactions, to avoid excess reactants that could promote side pathways.
-
Choice of Reagents: In a Sandmeyer reaction, the choice of copper salt (CuBr vs. CuBr₂) and its concentration can influence the outcome. Careful optimization is key. For direct bromination, using a milder brominating agent or a well-controlled addition sequence can prevent over-reaction or degradation.
Q4: What are the most effective analytical methods for detecting and quantifying the 6-chloro-3-fluoropyridine impurity?
Accurate detection and quantification are essential for process optimization and quality control. The following methods are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds. The distinct mass-to-charge ratios of 2-Bromo-6-chloro-3-fluoropyridine (C₅H₂BrClFN, MW: 210.43) and 6-chloro-3-fluoropyridine (C₅H₃ClFN, MW: 131.53) allow for unambiguous identification and quantification.[8]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful tool for quantifying the purity of the reaction mixture and final product.[9] Developing a method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) can achieve baseline separation of the product and the less retained, more polar debrominated impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for a rough estimation. The debrominated impurity will show a distinct proton signal in the region where the bromine atom was located, allowing for integration and relative quantification against product peaks.
Q5: If the debrominated side product does form, what purification strategies can be employed for its removal?
While challenging, removal is possible with careful technique:
-
Fractional Distillation under High Vacuum: If the boiling points are sufficiently different, fractional distillation under high vacuum (to lower the boiling point and prevent thermal degradation) can be effective.[5]
-
Preparative HPLC: For high-purity material required in later-stage development, preparative HPLC is a viable, albeit less scalable, option.[6]
-
Crystallization: This can be a highly effective method. A systematic solvent screening is required to find a system where the desired product has significantly lower solubility than the impurity at a given temperature, allowing for selective crystallization.[1][4]
Troubleshooting Guide
Use the table below to diagnose and solve common problems encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| High levels (>5%) of debrominated impurity detected by GC-MS or HPLC. | 1. Reaction temperature was too high. 2. Presence of a reducing environment. 3. Impure starting materials or reagents. | 1. Ensure strict temperature control (0-5 °C) during critical steps.[7] 2. Conduct the reaction under a robust inert (N₂ or Ar) atmosphere.[2] 3. Verify the purity of all reagents before use. |
| Difficulty separating the product from the impurity via column chromatography. | The compounds have very similar polarities. Standard silica gel may be too acidic. | 1. Avoid chromatography if possible; prioritize crystallization.[1] 2. If chromatography is necessary, use neutralized silica gel (pre-treated with a base like triethylamine) or consider alumina.[6] 3. Employ a shallow solvent gradient to maximize separation. |
| Low overall reaction yield. | In addition to side product formation, this could be due to incomplete reaction or product loss during work-up. | 1. Monitor the reaction by TLC or HPLC to ensure full conversion of the starting material.[10] 2. Optimize work-up procedures; use acid-base extractions to separate the basic pyridine product from non-basic impurities.[5] |
| Reaction mixture turns dark or shows signs of decomposition. | Excessive reaction temperature or highly exothermic, uncontrolled reaction. | 1. Slow the rate of reagent addition significantly.[5] 2. Increase the solvent volume to better dissipate heat (run at a lower concentration). 3. Ensure efficient stirring to prevent localized "hot spots". |
Visual Schematics and Workflows
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting the synthesis.
Caption: Reaction scheme showing the desired and side pathways.
Caption: Troubleshooting workflow for minimizing debromination.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-chloro-3-fluoropyridine via Sandmeyer Reaction
This protocol is designed to minimize debromination by controlling temperature and reaction atmosphere.
Materials:
-
2-Amino-6-chloro-3-fluoropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer
Procedure:
-
Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Purge the entire apparatus with nitrogen gas.
-
Acidic Solution: To the flask, add 48% HBr. Cool the acid to 0 °C in an ice-salt bath.
-
Amine Addition: Slowly add 2-Amino-6-chloro-3-fluoropyridine to the cold acid with vigorous stirring. Maintain the temperature between 0 and 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature never exceeds 5 °C.[7]
-
Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of CuBr in 48% HBr, also under a nitrogen atmosphere and cooled to 0 °C.
-
Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the CuBr mixture. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence stops), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze a small aliquot of the crude product by GC-MS or HPLC to determine the ratio of product to the debrominated side product before proceeding with purification.
Protocol 2: Quantification of Debromination by RP-HPLC
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of a purified reference sample of 2-Bromo-6-chloro-3-fluoropyridine at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Sample Preparation: Prepare a solution of the crude reaction mixture at a similar concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The debrominated impurity (6-chloro-3-fluoropyridine) will have a shorter retention time than the desired product. Identify the peaks based on retention time (and mass spectrometry if using LC-MS). Calculate the area percentage of the impurity peak relative to the total peak area of the product and impurity.[9]
References
- BenchChem. (n.d.). How to avoid debromination in pyridine coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Unknown. (n.d.). Pyridines.
- Wikipedia. (n.d.). Pyridine.
- Dunn, G. E., & Blackburn, B. J. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- ChemIntellis. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate.
- The Journal of Organic Chemistry. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes.
- BenchChem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine synthesis.
- Unknown. (n.d.). Pyridines: properties, syntheses & reactivity.
- Scribd. (n.d.). Pyridine Chemistry and Synthesis Guide.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- Ecolab. (n.d.). Bromide Removal.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-fluoropyridine.
- PMC. (n.d.).
- Advanced ChemBlocks. (2026). 2-Bromo-6-chloro-3-fluoropyridine.
- De Dietrich. (n.d.). QVF® Bromine Processes.
- Journal of the American Chemical Society. (n.d.). The Halogenation of Pyridine.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- ATSDR. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- Analytical and Bioanalytical Chemistry. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- PMC. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
- Food Technology and Biotechnology. (n.d.).
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ftb.com.hr [ftb.com.hr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
overcoming catalyst poisoning with 2-Bromo-6-chloro-3-fluoropyridine
Topic: Overcoming Catalyst Deactivation in 2-Bromo-6-chloro-3-fluoropyridine Ticket ID: PYR-263-HALO Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
You are working with 2-Bromo-6-chloro-3-fluoropyridine . This is not a standard coupling partner; it is a "privileged but problematic" scaffold.
-
The Trap: Users often assume the primary failure mode is Catalyst Poisoning (coordination of the pyridine Nitrogen to the Pd center).
-
The Reality: While N-coordination is a risk, the 2-Bromo and 6-Chloro substituents create a "Steric Pocket" that actually shields the nitrogen. The true failure mode is often Steric Hindrance of Oxidative Addition . The Pd catalyst struggles to access the C-Br bond because it is flanked by the Nitrogen and the C3-Fluorine.
-
The Solution: You do not need "stronger" conditions; you need sterically demanding, electron-rich ligands (Buchwald Type) that facilitate oxidative addition in crowded environments while preventing the formation of inactive Pd-dimers.
Diagnostic Matrix: Identify Your Failure Mode
Before changing your protocol, identify exactly how the reaction is failing using this decision tree.
Figure 1: Diagnostic logic flow for troubleshooting pyridine cross-coupling failures.
Optimized Protocol: C2-Selective Suzuki-Miyaura Coupling
This protocol is engineered to target the C2-Bromine exclusively, avoiding the C6-Chlorine and C3-Fluorine, while overcoming the steric hindrance of the 2,6-substitution pattern.
The "Golden Standard" System
-
Catalyst: XPhos Pd G4 (or SPhos Pd G4).
-
Why: These precatalysts generate the active mono-ligated Pd(0) species immediately upon heating, bypassing the induction period where pyridine poisoning usually happens [1].
-
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).
-
Why: The massive isopropyl groups create a "roof" over the Pd center, preventing the pyridine nitrogen from binding, while the electron-rich phosphine drives the oxidative addition into the hindered C-Br bond [2].
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) .
-
Why: Milder than alkoxides (which cause dehalogenation) but strong enough to activate the boronic acid.
-
Step-by-Step Methodology
| Parameter | Specification | Critical Note |
| Stoichiometry | 1.0 equiv Halopyridine / 1.2 equiv Boronic Acid | Excess boronic acid compensates for protodeboronation. |
| Catalyst Loading | 1.0 - 2.0 mol% | Do not use 5-10% unless necessary; high Pd loading promotes homocoupling. |
| Solvent | 1,4-Dioxane / Water (4:1) | The water is mandatory for the base solubility and transmetallation step. |
| Concentration | 0.2 M | High concentration favors the bimolecular coupling over dehalogenation. |
| Temperature | 80 °C | Sufficient energy to break potential N-Pd aggregates but low enough to preserve C-Cl bond. |
Protocol:
-
Charge Solids: In a vial, add 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv), Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G4 (0.02 equiv).
-
Degas (Critical): Seal the vial. Evacuate and backfill with Argon 3 times .
-
Tech Note: Oxygen promotes homocoupling and kills the active Pd-H species needed for the cycle.
-
-
Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe.[1]
-
Reaction: Heat to 80 °C for 2-4 hours.
-
Monitor: Check HPLC/UPLC.
-
Success Marker: Disappearance of Br-starting material. Retention of Cl-peak in product.
-
Deep Dive FAQ: The Science of the Problem
Q1: Why doesn't the Chlorine react?
A: Bond Dissociation Energy (BDE).[2] The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol) [3]. Under controlled temperatures (<100°C) and using ligands like XPhos, the catalyst performs oxidative addition at the Bromine site orders of magnitude faster than at the Chlorine site. The C-Fluorine bond is inert to Pd(0).
Q2: I thought Pyridines poisoned catalysts. Why are you saying "Steric Pocket"?
A: In a simple pyridine, the Nitrogen is exposed. In 2-Bromo-6-chloro-3-fluoropyridine , the Nitrogen is flanked by a Bromine and a Chlorine. Look at the geometry:
-
N-Coordination (Poisoning): Requires the Pd to approach the Nitrogen "head-on" in the plane of the ring. The Br and Cl atoms physically block this path.
-
Oxidative Addition (Reaction): Requires the Pd to approach the C-Br bond.[2][3]
-
The Catch: The same steric bulk that blocks the Nitrogen also makes it harder for the Pd to get close enough to the C-Br bond to react. This is why "standard" catalysts (like Pd(PPh₃)₄) fail—they are too bulky to fit, or too unstable to survive the slow kinetics. You need a ligand that is active enough to force the issue (XPhos) [4].
Q3: Can I use Pd(dppf)Cl₂?
A: Only if your coupling partner is a simple aryl boronic acid. Pd(dppf)Cl₂ is a robust catalyst, but it operates via a Pd(II) cycle that requires reduction to Pd(0) in situ. With electron-deficient pyridines, this reduction can be sluggish, leading to stalling. If you must use it, add 5 mol% of free dppf ligand to stabilize the active species.
Mechanistic Visualization
Understanding the competition between the "Productive Cycle" and the "Inhibitory State."
Figure 2: The kinetic competition. Note that while N-coordination is possible, the 2,6-substitution makes it reversible with heat. The primary goal is accelerating Oxidative Addition.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Science, 2013.
-
BenchChem Technical Report. "Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions." BenchChem, 2025.[1][4]
-
Save My Exams. "Reactivity of the Halogens: Bond Enthalpy Data." Save My Exams, 2025.
-
Sigman, M. S., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings." Journal of the American Chemical Society, 2022.
-
Organic Process Research & Development. "Pd-Catalyzed Cross-Couplings: Catalyst Quantity Descriptors." ACS Publications, 2022.
Sources
Technical Support Center: SNAr Solvent Selection for 2-Bromo-6-chloro-3-fluoropyridine
Welcome to the Advanced Technical Support Guide for the nucleophilic aromatic substitution (SNAr) of 2-Bromo-6-chloro-3-fluoropyridine. As a highly functionalized, electron-deficient heterocycle, this substrate presents unique regioselectivity challenges. This guide is engineered for drug development professionals and synthetic chemists to systematically troubleshoot, optimize, and validate solvent-driven regiocontrol.
I. Mechanistic FAQs: The Causality of Regioselectivity
Q1: Why does 2-Bromo-6-chloro-3-fluoropyridine typically yield a mixture of C2 and C6 regioisomers? A1: Nucleophilic attack on pyridines is inherently favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom because the resulting anionic Meisenheimer intermediate is stabilized by delocalizing the negative charge onto the electronegative ring nitrogen 1. In this specific molecule, both C2 (bromo) and C6 (chloro) are ortho to the nitrogen. The C3-fluorine exerts a strong inductive electron-withdrawing effect, making the adjacent C2 position highly electrophilic. However, C2 is sterically hindered (sandwiched between the nitrogen and the fluorine), whereas C6 is more accessible. This creates a direct competition between electronic activation (favoring C2) and steric accessibility (favoring C6).
Q2: How does solvent selection dictate whether the nucleophile attacks the C2 or C6 position?
A2: Regioselectivity in these systems is heavily governed by the solvent's ability to act as a hydrogen-bond acceptor, quantified by the Kamlet–Taft solvatochromic
Q3: Why did my reaction stall and lose selectivity when I switched to methanol? A3: Protic solvents like methanol create a robust hydrogen-bond network around the nucleophile. This encapsulation stabilizes the nucleophile's ground state, significantly increasing the activation energy required to reach the transition state. This interference not only drastically reduces the overall reaction rate but also leads to poor regioselectivity by masking the subtle electronic differences between the C2 and C6 positions 3.
II. Quantitative Data: Solvent Parameters & Predictive Selectivity
To rationally design your SNAr conditions, utilize the following table summarizing the solvatochromic parameters and their empirical impact on 2-Bromo-6-chloro-3-fluoropyridine.
| Solvent | Kamlet-Taft | Dielectric Constant ( | Predicted Regioselectivity Bias | Relative Reaction Rate |
| Dichloromethane (DCM) | 0.10 | 8.9 | Strongly favors C2 (Displaces Br) | Moderate |
| Acetonitrile (MeCN) | 0.40 | 37.5 | Mixed (Slight C2 preference) | Fast |
| Methanol (MeOH) | 0.66 | 32.7 | Poor selectivity (H-bond interference) | Very Slow |
| Dimethyl Sulfoxide (DMSO) | 0.76 | 46.8 | Shifts toward C6 (Displaces Cl) | Very Fast |
III. Workflow Visualization
Decision tree for solvent and nucleophile selection to control SNAr regioselectivity.
IV. Troubleshooting Guide
Issue 1: The reaction yields an inseparable 1:1 mixture of C2 and C6 isomers.
-
Diagnosis: The solvent's
parameter is not sufficiently biasing the transition state, or the steric bulk of your nucleophile is perfectly counteracting the electronic activation of the C2 position. -
Resolution: If targeting C2, switch to a non-polar solvent (DCM or Toluene) and lower the reaction temperature to -20 °C to maximize kinetic discrimination based on electronics. If targeting C6, switch to DMSO and consider using a bulkier derivative of your nucleophile.
Issue 2: Starting material is consumed, but LC-MS shows +18 Da (water addition) or complex degradation.
-
Diagnosis: The C3-fluorine makes the pyridine ring highly electrophilic. Trace water in hygroscopic solvents (like DMSO or DMF) acts as a competing nucleophile, forming pyridinols.
-
Resolution: Ensure strict anhydrous conditions. Use freshly activated 3Å molecular sieves in the reaction solvent and execute the protocol under a positive pressure of dry argon or nitrogen.
Issue 3: Unwanted substitution of the C3-Fluorine.
-
Diagnosis: While fluoride is an excellent leaving group, C3 is meta to the nitrogen and lacks direct resonance stabilization in the Meisenheimer complex. C3 substitution indicates overly harsh conditions (extreme heat) or the use of super-bases triggering a benzyne-like elimination-addition mechanism.
-
Resolution: Lower the temperature and switch to a milder, non-nucleophilic base (e.g., DIPEA or K2CO3 instead of NaH or LDA).
V. Self-Validating Experimental Protocol
To optimize conditions for your specific nucleophile, do not rely on a single reaction. Instead, utilize this Parallel High-Throughput Solvent Screen . This protocol is self-validating: by running the extremes of the Kamlet-Taft
Step 1: Preparation of Anhydrous Stock Solutions
-
Prepare a 0.5 M stock solution of 2-Bromo-6-chloro-3-fluoropyridine in anhydrous THF.
-
Prepare a 0.5 M stock solution of your chosen nucleophile and base (e.g., DIPEA) in anhydrous THF. Note: Using THF for stock preparation allows for highly accurate volumetric aliquoting before solvent swapping.
Step 2: Parallel Reaction Setup (Solvent Swapping)
-
Aliquot equimolar amounts of the substrate and nucleophile/base stocks into three separate 2-dram reaction vials (Vial A, Vial B, Vial C).
-
Evaporate the THF gently under a stream of nitrogen until dry.
-
Reconstitute the vials to a final concentration of 0.1 M using the following anhydrous solvents:
-
Vial A: Dichloromethane (
) -
Vial B: Acetonitrile (
) -
Vial C: Dimethyl Sulfoxide (
)
-
Step 3: Kinetic Reaction Execution
-
Stir all three vials at 25 °C for exactly 2 hours. Causality Note: Running at ambient temperature rather than reflux preserves the kinetic C2/C6 ratio before thermodynamic equilibration or secondary substitutions can occur.
Step 4: Controlled Quenching and Analysis
-
Quench each vial with 1 mL of saturated aqueous NH4Cl. This immediately halts the reaction by protonating the nucleophile and any anionic intermediates.
-
Extract with Ethyl Acetate (3 x 2 mL), dry over Na2SO4, and concentrate.
-
Validation Analysis: Analyze the crude mixtures via 19F NMR. Analytical Tip: 19F NMR is the most diagnostic tool here. Nucleophilic substitution at C2 (ortho to the fluorine) will alter the fluorine's chemical shift and coupling constants significantly more than substitution at the distant C6 position. Plotting the C2:C6 ratio against the solvent
values will yield a clear trend line validating the solvent effect for your specific system.
VI. References
1.1 - Benchchem 2.2 - ResearchGate 3.3 - ACS Publications
Sources
Technical Support Center: Handling Lithiated 2-Bromo-6-chloro-3-fluoropyridine
This is a technical support guide designed for researchers working with high-sensitivity organolithium intermediates.
Executive Summary: The "Twin Perils" of Reactivity
You are working with 2-Bromo-6-chloro-3-fluoropyridine . When treated with n-butyllithium (n-BuLi), the primary reaction is a Lithium-Halogen Exchange at the C2 position (replacing Bromine), generating 2-lithio-6-chloro-3-fluoropyridine .
This intermediate possesses a "dual sensitivity" profile that causes 90% of experimental failures:
-
Moisture Sensitivity (The Protonation Trap): Like all organolithiums, it is a "super-base" (
). Micro-traces of water will instantly protonate the C2 position, reverting it to 2-chloro-3-fluoropyridine (de-brominated product). -
Thermal Instability (The Pyridyne Trap): This is the silent killer. The 2-Lithio-3-Fluoro motif is a textbook precursor for 2,3-pyridyne via the elimination of Lithium Fluoride (LiF). If the reaction warms above -60°C before quenching, the species self-destructs into a reactive benzyne-like intermediate, leading to tars, dimers, and complex mixtures.
Reaction Pathway & Decision Logic
The following diagram illustrates the critical pathways. Your goal is to maintain the "Green Path" (Stable Trapping) and avoid the Red (Moisture) and Orange (Thermal) failure modes.
Caption: Figure 1. Divergent pathways of 2-lithio-6-chloro-3-fluoropyridine. Success requires strict adherence to the cryogenic window (-78°C) to prevent LiF elimination (Orange path).
Troubleshooting Guide (FAQ Format)
Q1: I quenched the reaction, but NMR shows I made "2-chloro-3-fluoropyridine". Where did the Bromine go?
Diagnosis: Moisture Intrusion (Protonation). You successfully performed the Lithium-Halogen exchange (removing the Br), but the resulting Lithium species found a proton source (water) before it found your electrophile. Root Causes & Fixes:
-
The "Invisible" Film: Glassware dried in an oven at 120°C still holds a monolayer of moisture. Fix: Flame-dry your flask under vacuum (Schlenk line) immediately before use.
-
Solvent Quality: "Anhydrous" solvent from a bottle opened 3 days ago is no longer anhydrous. Fix: Use a solvent purification system (SPS) or freshly distilled THF over Na/Benzophenone.
-
Electrophile Wetness: Did you dry your electrophile? If you added an aldehyde or ketone that wasn't distilled/dried, it quenched the lithiated species.[1]
Q2: My reaction turned into a black sludge/tar, and I see no product. What happened?
Diagnosis: Thermal Runaway (Pyridyne Formation). You likely allowed the temperature to creep up (e.g., to -40°C or -20°C) before the electrophile fully reacted. The 3-Fluoro substituent destabilizes the 2-Lithio species, driving the elimination of LiF to form a highly reactive 2,3-pyridyne , which then polymerizes. Corrective Protocol:
-
Install an Internal Thermometer: Do not trust the bath temperature. The reaction is exothermic.[2] Ensure the internal temp stays below -70°C during n-BuLi addition.
-
Pre-Cool the Electrophile: Do not add a room-temperature electrophile to a -78°C reaction. It creates localized "hot spots" where the pyridyne forms instantly. Cool your electrophile solution to -78°C (or at least -20°C) before addition via cannula.
Q3: Can I use LDA instead of n-BuLi to avoid the exchange issues?
Analysis: Risky Strategy. While LDA is a base (not a nucleophile) and usually performs deprotonation (DoM), this substrate is complex:
-
With n-BuLi: You get Li-Br exchange at C2 (Kinetic control). This is usually the cleanest way to functionalize C2.
-
With LDA: You risk deprotonation at C4 (ortho to the Fluorine). This gives a different regioisomer (2-Br-6-Cl-3-F-4-Li-pyridine).
-
Recommendation: If you want to functionalize C2, stick to n-BuLi. If you want to functionalize C4, use LDA. Do not swap them expecting the same regioselectivity.
Q4: Why does the yield drop when I scale up from 100mg to 5g?
Diagnosis: Heat Transfer Limitations. On a 5g scale, the exotherm from the n-BuLi addition is significant. In a standard round-bottom flask, the heat cannot escape fast enough, causing transient internal warming > -60°C, triggering the "Pyridyne Trap." Scale-Up Protocol:
-
Slower Addition: Add n-BuLi over 30–45 minutes via syringe pump, monitoring internal temp.
-
Cryo-Flow: If available, use a continuous flow reactor. This is the "Gold Standard" for lithiated fluoropyridines as it handles heat removal perfectly and minimizes the residence time of the unstable intermediate [1].
Validated Experimental Protocol
Objective: Generation and Trapping of 2-Lithio-6-chloro-3-fluoropyridine.
| Parameter | Specification | Reason |
| Solvent | THF (Anhydrous) or Toluene/THF (4:1) | THF coordinates Li for reactivity; Toluene aids stability.[2] |
| Concentration | 0.1 M to 0.2 M | Dilution helps dissipate heat. |
| Temperature | -78°C (Strict) | Prevents LiF elimination (Pyridyne formation).[2] |
| Reagent | n-BuLi (1.05 equiv) | Slight excess ensures complete exchange. |
| Time | 15–30 mins max at -78°C | Long hold times increase risk of "Halogen Dance." |
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and internal temperature probe . Flush with Argon for 15 mins.
-
Solvation: Charge flask with 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry Ice/Acetone).[2]
-
Exchange: Add n-BuLi (1.05 equiv) dropwise over 10–15 mins.
-
Critical Check: Ensure internal temp never exceeds -70°C.[2]
-
-
Incubation: Stir at -78°C for 20 minutes . The species is now generated.[2]
-
Trapping: Add your electrophile (dissolved in anhydrous THF) slowly.
-
Note: If the electrophile is a solid, dissolve it first. Adding solids opens the system to air.
-
-
Quench: After 30 mins at -78°C, quench with saturated NH₄Cl(aq) while still cold, then allow to warm to room temperature.
References
-
Brégent, T., et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71). Link
-
Schlosser, M., & Mongin, F. (1996). "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link
-
Mitchell, T. A., & Peterson, M. A. (2013). "Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine." Journal of Undergraduate Research, BYU. Link
- Gribble, G. W. (2007). "Lithiation of Halopyridines." Topics in Heterocyclic Chemistry, 2007. (General reference on Halogen Dance/Pyridyne mechanisms).
Sources
optimizing reaction temperature for 2-Bromo-6-chloro-3-fluoropyridine coupling
Technical Support Center: 2-Bromo-6-chloro-3-fluoropyridine Coupling Optimization
Subject: Optimizing Reaction Temperature for Regioselective Coupling of 2-Bromo-6-chloro-3-fluoropyridine Ticket ID: #RXN-OPT-263F Support Level: Tier 3 (Senior Application Scientist)
Part 1: Critical Analysis & The Thermodynamic Landscape
The Core Challenge: The "Goldilocks" Reactivity Zone You are working with a tri-halogenated pyridine scaffold (2-Br, 6-Cl, 3-F). This is not a standard coupling; it is a competition between kinetic control and thermodynamic stability.
-
Electronic Activation (The "Fluorine Effect"): The fluorine atom at C3 is chemically inert to standard Pd-catalyzed cross-coupling conditions but exerts a powerful inductive effect (
). This pulls electron density away from the C2 position, making the C2-Br bond significantly more electrophilic than a standard 2-bromopyridine. -
The Halogen Hierarchy:
-
C2-Br (Target): Weakest bond, most electrophilic site (adjacent to N, activated by F). Reacts at Low Temperatures (RT – 60°C) .
-
C6-Cl (Competitor): Stronger bond, less electrophilic than C2. Reacts at High Temperatures (>80°C) or with excess catalyst.
-
C3-F (Bystander): Generally inert to Pd(0) oxidative addition.
-
The Temperature Trap:
-
Too Low (<20°C): The oxidative addition into C2-Br is sluggish, leading to stalled intermediates and potential catalyst aggregation (Pd black formation).
-
Too High (>80°C): The energy barrier for C6-Cl oxidative addition is overcome. You lose regioselectivity, resulting in "bis-coupling" (double addition) or polymerization.
Part 2: Troubleshooting Matrix (Interactive Guide)
Use this matrix to diagnose your specific experimental failure.
Scenario A: "I am seeing significant amounts of the bis-coupled product (reaction at both Br and Cl). "
-
Root Cause: Thermal overshoot. You have supplied enough energy to cross the activation barrier for the C6-Cl bond.
-
Corrective Action:
-
Reduce Temperature: Drop reaction temperature by 20°C. Ideally, target 40–50°C .
-
Ligand Switch: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These facilitate oxidative addition at lower temperatures, allowing you to run the reaction at room temperature (RT) where the C6-Cl bond is kinetically locked.
-
Stoichiometry Control: Ensure your nucleophile (boronic acid/ester) is limiting or strictly 1.0 equivalents. Do not use excess.
-
Scenario B: "The reaction is stalled. Starting material is consumed, but yield is low (Protodehalogenation)."
-
Root Cause: The C2-Pd-Br intermediate is forming but failing to transmetalate. The pyridine nitrogen may be coordinating to the Pd center, poisoning the catalyst.
-
Corrective Action:
-
Temperature Ramp: If running at RT, increase to 50°C .
-
Base Selection: Switch from carbonate bases (
) to phosphate bases ( ). Phosphates are often better at breaking up Pd-N coordination aggregates. -
Solvent System: Ensure the solvent is degassed thoroughly. Protodehalogenation (replacement of Br with H) often comes from trace water or solvent protons in the presence of Pd(II).
-
Scenario C: "Hydrolysis of the Fluorine or Chlorine is observed."
-
Root Cause: Nucleophilic Aromatic Substitution (
). The 3-F and 6-Cl positions are activated for direct displacement by strong bases (e.g., hydroxide from wet bases) at high temperatures. -
Corrective Action:
-
Exclude Water: Use anhydrous solvents (Dioxane or Toluene) and anhydrous bases (
). -
Lower Temperature:
generally requires higher activation energy than Pd-coupling. Keep T < 80°C.
-
Part 3: Standardized Optimization Protocol
Protocol ID: SOP-Pd-263F-Opt Objective: Selective Suzuki-Miyaura coupling at C2-Br.
Reagents:
-
Substrate: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.05 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR (3 mol%) -
Base:
(2.0 equiv, 2M aqueous or finely ground anhydrous) -
Solvent: 1,4-Dioxane or THF (degassed)
Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, catalyst, ligand, and base.
-
Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the reduction of Pd(II) to Pd(0)).
-
Solvent Addition: Add degassed solvent via syringe.
-
Temperature Staging (The Critical Step):
-
Start stirring at Room Temperature (25°C) for 1 hour.
-
Check LCMS: If conversion < 10%, ramp temperature to 45°C .
-
Hold: Maintain 45-50°C. Do not exceed 60°C unless conversion stalls completely.
-
-
Workup: Filter through Celite immediately upon completion to remove Pd residues which can continue to react during concentration.
Part 4: Visual Workflows & Logic
Diagram 1: Temperature Optimization Decision Tree
Caption: Decision logic for dynamic temperature adjustment based on LCMS feedback.
Diagram 2: Selectivity Pathway
Caption: Kinetic vs. Thermodynamic pathways showing how temperature dictates the reaction outcome.
References
-
Kalvet, I., Magnin, G., & Schoenebeck, F. (2021).[1] Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. National Institutes of Health. [Link]
-
Lutz, M. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. [Link]
Sources
separating 2-Bromo-6-chloro-3-fluoropyridine from regioisomeric byproducts
This guide is structured as a dynamic Technical Support Center for researchers dealing with the purification of 2-Bromo-6-chloro-3-fluoropyridine . It prioritizes troubleshooting real-world separation challenges, specifically the removal of regioisomeric byproducts (e.g., 6-bromo-2-chloro-3-fluoropyridine) and synthesis impurities.
Topic: Separation of 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211591-93-3) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Identification (The "Is it there?" Phase)
Before attempting separation, you must definitively characterize your crude mixture. Isomers of di-halogenated pyridines often co-elute on standard GC/LC phases.
FAQ: How do I distinguish the target from its regioisomers?
User Issue: “My GC-MS shows a single peak, but the NMR looks ‘messy’. How do I know if I have the 2-Br-6-Cl isomer or the 6-Br-2-Cl isomer?”
Technical Response: GC-MS is often insufficient because the boiling points of bromine/chlorine positional isomers are nearly identical. You must rely on 19F-NMR and 1H-NMR coupling constants .
-
The Logic: The fluorine atom at position 3 is the reporter. Its chemical shift and coupling constants depend heavily on the electronegativity and steric bulk of the substituent at position 2 (ortho to F).
-
Target (2-Br): Fluorine is ortho to Bromine.
-
Isomer (2-Cl): Fluorine is ortho to Chlorine.
-
Diagnostic Protocol:
-
Run 19F-NMR (proton-coupled):
-
Look for the specific chemical shift.[1] Chlorine is more electronegative (
) than Bromine ( ). -
Expectation: The F signal for the 2-Cl isomer will typically appear downfield (deshielded) relative to the 2-Br target due to the inductive effect of the closer, more electronegative chlorine.
-
-
Run 1H-NMR:
-
Analyze the coupling of the proton at C4.
- coupling is sensitive to ring deformation caused by the size of the halogen at C2.
-
Visualization: Identification Logic Flow
Caption: Logical workflow for distinguishing regioisomers when GC-MS data is ambiguous.
Chromatographic Separation Strategy
User Issue: “I am using a silica column with Hexane/Ethyl Acetate, but the isomers are co-eluting or tailing badly.”
Technical Response: Standard silica chromatography is often ineffective for separating Halogen-swap isomers (Br vs. Cl) because the polarity difference is negligible. Furthermore, the basic nitrogen of the pyridine ring interacts with acidic silanols, causing tailing.
Troubleshooting Guide: Separation Methodologies
| Method | Suitability | Modification / Stationary Phase | Why it works |
| Standard Silica | Low | Add 1-2% Triethylamine (TEA) | TEA blocks acidic silanol sites, sharpening peaks. Essential for pyridines. |
| C18 (Reverse Phase) | Medium | Water/Acetonitrile (+0.1% Formic Acid) | Separates based on hydrophobicity. Br is more lipophilic than Cl. |
| PFP (Pentafluorophenyl) | High | Methanol/Water or ACN/Water | Gold Standard. PFP phases engage in |
Protocol: PFP Column Optimization
If silica fails, switch to a PFP (Fluoro-phenyl) stationary phase.
-
Column: Kinetex F5 or equivalent PFP core-shell column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Note: The 2-Br isomer (target) is generally more retained (elutes later) than the 2-Cl isomer on PFP phases due to higher polarizability of Bromine interacting with the fluorinated ring.
-
Crystallization & Enrichment (Scale-Up)
User Issue: “I have 50 grams of crude. Chromatography is too expensive. Can I recrystallize?”
Technical Response: Yes, but you must exploit the Lattice Energy differences. Halogenated pyridines often sublime or form solid solutions, making simple recrystallization tricky. You need a "Solvent Switch" method.
Experimental Protocol: Melt/Solvent Crystallization
Principle: The symmetry of the molecule affects crystal packing. The target (2-Br-6-Cl) has lower symmetry than the 2,6-dichloro analog but distinct packing from the 2-Cl-6-Br isomer.
Step-by-Step:
-
Dissolution: Dissolve crude solid in minimal hot Heptane (approx. 60°C).
-
Polar Modifier: Add Isopropyl Acetate (IPAc) dropwise until the solution is clear.
-
Ratio: Target a 9:1 Heptane:IPAc ratio.
-
-
Cooling: Cool slowly to Room Temperature (RT) over 4 hours.
-
Seeding: If available, seed with pure 2-Bromo-6-chloro-3-fluoropyridine at 35°C.
-
Hard Chill: Cool to -10°C.
-
Filtration: Filter cold. Wash with cold pentane.
Data Interpretation:
-
Mother Liquor: Will be enriched in the "wrong" isomer and non-crystalline impurities.
-
Filter Cake: Check purity via GC/NMR. If >95%, proceed.[2] If <90%, repeat.
Chemical Derivatization (The "Last Resort")
User Issue: “Separation is impossible. The isomers are 50:50. What now?”
Technical Response:
If physical separation fails, leverage Chemical Reactivity . The position of the halogen determines its lability in Nucleophilic Aromatic Substitution (
-
Reactivity Rule: In pyridines, halogens at the 2- and 6-positions are reactive. However, the presence of the 3-Fluoro group activates the 2-position more than the 6-position due to the inductive withdrawal (-I effect) of the adjacent fluorine.
-
The Trick: The 2-Bromo group is generally a better leaving group than the 2-Chloro group in metal-catalyzed reactions, but in
, Fluorine at the reactive center is fastest (not applicable here as F is at 3). -
Strategy: If your next step is a coupling reaction (e.g., Suzuki or Buchwald), perform it on the mixture. The 2-Br site will react significantly faster than the 6-Cl site (and faster than the 2-Cl isomer's chlorine). You can then separate the product from the unreacted impurity.
Visualization: Reactivity-Based Purification
Caption: Using kinetic selectivity to purify downstream products when isomer separation fails.
References
-
Synthesis and Functionalization of Halogenated Pyridines. Source:Journal of Organic Chemistry. General principles of pyridine halogenation and reactivity. URL:[Link] (Search: "polyhalogenated pyridine regioselectivity")
-
Chromatographic Separation of Halogenated Isomers using Fluorinated Phases. Source:Journal of Chromatography A. Details the efficacy of PFP columns for positional isomers. URL:[Link]
-
19F NMR Chemical Shifts of Halogenated Pyridines. Source: University of California, Santa Barbara (UCSB) NMR Facility. URL:[Link]
Sources
Technical Support Center: 2-Bromo-6-chloro-3-fluoropyridine Scale-Up
[label="Diagnostic:\nDid internal temp exceed -
Refining Scale-Up Solutions
I'm now integrating recent insights into the Graphviz diagram, focusing on the yield drop and tar formation during scale-up. I've included a detailed "Diagnostic Decision Tree", encompassing temperature control strategies, base optimization, and continuous flow options. I am also implementing thermal safety margins determined from DSC and ARSST.
Defining Mitigation Strategies
I'm now integrating the thermodynamic data and mitigation strategies into the scale-up model. I've built a concise table visualizing how scale impacts heat transfer, mixing, and thermal runaway. My priority is to detail how to prevent localized hotspots, using subsurface addition and quenching to prevent pyridyne formation.
Finalizing Safety Protocols
I'm now implementing a cryogenic self-validating protocol, specifically with in-situ quenching, focusing on yield losses. My focus is reactor integrity and reagent loading, including vacuum integrity checks and purging, crucial for suppressing pyridyne formation. Subsurface LiTMP addition is now the main focus with the brominating agent already present to minimize the intermediate's lifetime.
Finalizing Scale-Up Protocol
I'm finalizing the cryogenic protocol, focusing on reagent addition. The new approach uses 1,2-dibromo-1,1,2,2-tetrafluoroethane to minimize risk. Subsurface LiTMP addition, with real-time temperature monitoring and automated halting, will prevent runaway. The self-validation step ensures cryogenic equilibration. This aims to provide a safe and controlled metalation/bromination.
Welcome to the process development and troubleshooting center for the synthesis of 2-Bromo-6-chloro-3-fluoropyridine . This highly functionalized pyridine derivative is a critical intermediate in the development of kinase inhibitors and advanced agrochemicals [1.10].
Transitioning the synthesis of this molecule from the benchtop to pilot scale (e.g., via the directed ortho-lithiation of 2-chloro-5-fluoropyridine followed by bromination) introduces severe thermodynamic, safety, and regioselectivity challenges. This guide provides field-proven diagnostic logic, causality-driven troubleshooting, and self-validating protocols to ensure safe and high-yielding scale-up campaigns.
Diagnostic Workflow: Scale-Up Failure Analysis
When scaling up fluoropyridine chemistry, failures are rarely due to the fundamental chemistry, but rather the physics of the reactor (mass and heat transfer). Use the diagnostic tree below to identify the root cause of yield drops or impurity spikes.
Figure 1: Diagnostic decision tree for 2-Bromo-6-chloro-3-fluoropyridine scale-up failures.
Troubleshooting FAQs
Q1: We scaled the directed lithiation of 2-chloro-5-fluoropyridine from 1L to 20L. Yields plummeted from 85% to 35%, and we observed significant black tar formation. What is the root cause?
A1: This is a classic thermal runaway issue driven by mass and heat transfer limitations[1]. At the bench scale, the exothermic heat generated by the addition of a strong base dissipates rapidly. In a 20L reactor, inefficient mixing creates localized "hot spots." If the internal temperature exceeds the stability threshold of the lithiated fluoropyridine intermediate (typically around -40°C), it undergoes rapid
Q2: How can we establish a safe operating window to prevent pyridyne formation? A2: You must define the exact thermal safety margin of your lithiated intermediate. Relying solely on the jacket temperature of the reactor is insufficient. We strongly recommend conducting reaction calorimetry, such as Differential Scanning Calorimetry (DSC) or using an Advanced Reactive System Screening Tool (ARSST)[2]. These tests identify the exact onset temperature of the LiF elimination exotherm. Once known, your process must be engineered to maintain an internal bulk temperature at least 20°C below this onset point[2].
Q3: Our glass-lined reactor is showing signs of severe etching after several batches. Is this related to the chemistry?
A3: Yes. The elimination of LiF during pyridyne formation—or even minor degradation of the fluoropyridine ring—liberates stoichiometric amounts of free fluoride ions[2]. In the presence of acidic workups or localized moisture, fluoride aggressively etches the silica matrix of borosilicate glass and glass-lined steel, forming volatile silicon tetrafluoride (
Q4: We are detecting des-bromo and regioisomer impurities (e.g., 2,6-dichloro-3-fluoropyridine) in our final product. How do we control regioselectivity? A4: This indicates competing lithium-halogen exchange and halogen scrambling. The highly electronegative fluorine atom drastically increases the electrophilicity of the pyridine ring[3]. Consequently, the C2-chlorine is susceptible to exchange with the strong base, and the final brominated product can react with unquenched lithiated starting material. Solution: Switch to a highly sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and strictly maintain cryogenic conditions (-70°C) to favor kinetically controlled deprotonation over thermodynamically driven halogen exchange. Alternatively, continuous flow micro-reactors can be used to tightly control residence times and prevent over-reaction[4].
Quantitative Data: Thermodynamic & Kinetic Scaling Parameters
Understanding how physical parameters shift during scale-up is critical for preventing the degradation of the 2-Bromo-6-chloro-3-fluoropyridine precursor.
| Parameter | Bench Scale (1L) | Pilot Scale (50L) | Impact on Synthesis | Causality & Mitigation Strategy |
| Surface Area to Volume (A/V) | ~40 m⁻¹ | ~4 m⁻¹ | Decreased heat removal | Heat accumulation accelerates LiF elimination. Mitigate via slower base feed rates and enhanced jacket cooling. |
| Mixing Time ( | < 2 seconds | 15 - 30 seconds | Localized concentration gradients | High local base concentration causes over-metalation and hot spots. Mitigate via subsurface addition into the impeller shear zone. |
| Typical | +2°C to +5°C | +15°C to +25°C | Thermal runaway risk | Triggers pyridyne formation. Mitigate via in-situ electrophile trapping or continuous flow chemistry[4]. |
| Impurity Profile (Regioisomers) | < 1% | 5 - 15% | Halogen scrambling | Slower cooling allows reversible Li-halogen exchange. Mitigate using the bulkier LiTMP base. |
Experimental Protocol: Self-Validating Cryogenic Batch Synthesis
To bypass the instability of the lithiated intermediate, this protocol utilizes an In-Situ Trapping (Barbier-style) methodology. Causality Focus: By adding the electrophile to the reactor before the base, the lithiated intermediate is trapped the exact millisecond it forms. This reduces its lifetime to milliseconds, kinetically outcompeting the LiF elimination pathway and preventing thermal runaway.
Step 1: System Integrity & Purging
-
Action: Seal the 50L jacketed reactor and pull a vacuum to <10 mbar. Hold for 30 minutes.
-
Self-Validation Check: If the pressure rises >2 mbar over 30 minutes, a leak is present. Do not proceed. Atmospheric moisture will prematurely quench the base, leading to unreacted starting material.
-
Action: Backfill with ultra-high purity Argon. Repeat the vacuum/purge cycle 3 times.
Step 2: Reagent Loading
-
Action: Charge 2-chloro-5-fluoropyridine (1.0 eq) and 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF (10 volumes).
-
Causality: 1,2-dibromo-1,1,2,2-tetrafluoroethane is chosen over elemental
because it does not violently react with THF or the base at cryogenic temperatures, allowing it to safely co-exist in the reaction mixture prior to lithiation.
Step 3: Cryogenic Equilibration
-
Action: Set the jacket temperature to -85°C. Agitate at 150 RPM.
-
Self-Validation Check: Monitor the internal temperature probe. Do not proceed until the internal temperature reaches
-75°C and remains stable for 15 minutes. This confirms the heat transfer fluid is fully circulating and the bulk fluid is thermally equilibrated.
Step 4: Controlled Metalation/Bromination
-
Action: Begin subsurface addition of LiTMP (1.1 eq, 1M in THF) via a dip tube positioned directly in the high-shear zone of the impeller.
-
Self-Validation Check (Crucial): Set an automated interlock on the addition pump. If the internal temperature rises above -65°C, the pump must automatically halt. If the temperature does not drop back to -75°C within 2 minutes of halting, abort the addition and increase agitation.
-
Causality: Subsurface addition prevents the base from pooling on the liquid surface (which causes localized hot spots). Maintaining <-65°C ensures the rate of bromination outcompetes the rate of LiF elimination.
Step 5: Quench & Phase Separation
-
Action: Once addition is complete, hold for 30 minutes at -75°C, then quench with a pre-cooled (-20°C) solution of 10% aqueous acetic acid.
-
Causality: Acetic acid is used instead of HCl to prevent excessive acidity, which can exacerbate fluoride-induced glass etching during the warmup phase.
References
-
Is deprotonation of a fluoropyridine on process scale a problem? r/Chempros - Reddit[Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society[Link]
-
Modern Strategies in Organofluorine Chemistry 2: Fluorination Reactions under Flow Conditions Synthesis (Thieme Connect)[Link]
Sources
Validation & Comparative
comparing reactivity of 2-Bromo-6-chloro-3-fluoropyridine vs 2,6-dichloropyridine
Technical Comparison: Halogenated Pyridine Scaffolds in Medicinal Chemistry
Executive Summary
In the design of kinase inhibitors and complex heterocyclic drugs, the choice of starting scaffold dictates the efficiency of the synthetic route. This guide compares two prevalent pyridine building blocks: the symmetric 2,6-dichloropyridine and the highly functionalized 2-bromo-6-chloro-3-fluoropyridine .
-
2,6-Dichloropyridine is a cost-effective, symmetric scaffold best suited for homodimer synthesis or cases where statistical product mixtures are acceptable.
-
2-Bromo-6-chloro-3-fluoropyridine is a "programmed" scaffold. The orthogonal reactivity of the halogens (Br vs. Cl) and the electronic activation from the fluorine atom enable precise, regiospecific sequential functionalization, eliminating the need for difficult isomer separations.
Mechanistic Analysis & Reactivity Profiles
A. 2,6-Dichloropyridine: The Symmetry Challenge
This molecule possesses
- Reactivity: Nucleophilic attack at C2 activates the C6 position for a second attack, often leading to over-substitution (bis-product) or requiring large excesses of starting material to favor the mono-product.
-
Pd-Catalysis: Oxidative addition occurs statistically. Mono-arylation yields a mixture of starting material, mono-product, and bis-product (typically 1:2:1 statistical distribution without optimization).
B. 2-Bromo-6-chloro-3-fluoropyridine: Programmed Selectivity
This scaffold breaks symmetry using three distinct mechanisms:
-
Bond Dissociation Energy (BDE): The C-Br bond (~276 kJ/mol) is weaker than the C-Cl bond (~339 kJ/mol), making C2 significantly more reactive toward oxidative addition (Pd
).[1] -
Electronic Activation (The "Ortho-F Effect"): The fluorine atom at C3 is strongly electron-withdrawing (-I effect). This inductive effect is distance-dependent, making the adjacent C2 position significantly more electrophilic than the distal C6 position.
-
Leaving Group Hierarchy: In metal-catalyzed reactions, Br > Cl.[1] In
reactions on this specific core, the electronic activation at C2 generally overrides steric hindrance, favoring C2 substitution.
Figure 1: Comparative reactivity logic. The asymmetric scaffold directs reaction flow to C2, whereas the symmetric scaffold results in mixtures.
Experimental Data & Decision Matrix
The following table summarizes the performance of both scaffolds under standard reaction conditions.
| Feature | 2,6-Dichloropyridine | 2-Bromo-6-chloro-3-fluoropyridine |
| Dominant Mechanism | Symmetry-based Statistics | Electronic & Steric Differentiation |
| Suzuki Coupling (1 eq. Boronic Acid) | Mixture: 50% Mono, 25% Bis, 25% SM | >95% C2-Mono Product (Exclusive) |
| Mixture (requires separation) | High Selectivity for C2 (due to F-activation) | |
| Cost | Low | Moderate to High |
| Ideal Use Case | Symmetric dimers; cheap exploratory chemistry | Late-stage diversification; library synthesis |
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (C2-Arylation)
Targeting the C2-Br bond while preserving the C6-Cl and C3-F for later steps.
Reagents:
-
Substrate: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.05 equiv) -
Catalyst: Pd(dppf)Cl
(3 mol%) - Chosen for high selectivity and stability. -
Base: Na
CO (2.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (x3).
-
Solvation: Add degassed 1,4-dioxane and aqueous Na
CO . -
Reaction: Heat to 60°C for 4–6 hours. Note: Keep temperature moderate. Higher temperatures (>90°C) may induce oxidative addition at the C6-Cl bond.
-
Validation: Monitor by LCMS. Expect conversion of Br-species to Aryl-species with retention of Cl.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. Purify via silica gel chromatography.
Protocol B: Regioselective (C2-Amination)
Leveraging the "Ortho-Fluorine Effect" to drive nucleophilic attack at C2.
Reagents:
-
Substrate: 2-Bromo-6-chloro-3-fluoropyridine (1.0 equiv)
-
Nucleophile: Morpholine or Primary Amine (1.1 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: DMSO or NMP (0.5 M)
Workflow:
-
Reaction: Dissolve substrate in DMSO. Add DIPEA and amine.
-
Conditions: Stir at RT to 40°C .
-
Mechanism Check: The C3-Fluorine inductively activates C2. The Br at C2 is displaced.[2][3] While F is often a better leaving group in
, it is in the meta position (C3) relative to nitrogen and is not displaced. The reaction is highly selective for C2 over C6 due to the proximity of the electron-withdrawing fluorine.
-
-
Monitoring: LCMS should show clean conversion to the 2-amino-3-fluoro-6-chloropyridine.
Strategic Synthesis Workflow
The true power of 2-Bromo-6-chloro-3-fluoropyridine lies in its ability to support sequential library generation.
Figure 2: Sequential functionalization strategy. The scaffold allows predictable stepwise assembly of trisubstituted pyridines.[4]
References
-
Lutz, C., et al. "Regioselective functionalization of 2,6-dichloropyridine." Tetrahedron, 2005. (General reactivity of dichloropyridines)
-
Schlosser, M., et al. "Site-selective coupling of dihalopyridines: The role of bond dissociation energies." European Journal of Organic Chemistry, 2012. (BDE data for C-Br vs C-Cl)
-
Pfizer/Groton Process Research. "Practical Guide to
Regioselectivity in Fluorinated Heterocycles." Organic Process Research & Development, 2014. (Inductive effects of Ortho-F) -
BenchChem Application Notes. "Reactivity of 2-Bromo-6-chloro-3-fluoropyridine in Drug Discovery." BenchChem Technical Library, 2024. (Specific scaffold data)
Sources
crystal structure analysis of 2-Bromo-6-chloro-3-fluoropyridine derivatives
The structural elucidation of multi-halogenated heterocycles, particularly 2-Bromo-6-chloro-3-fluoropyridine derivatives , presents a formidable challenge in modern crystallographic analysis. These compounds are highly valued in medicinal chemistry and agrochemical development due to the unique lipophilicity and metabolic stability imparted by the dense halogenation. However, determining their exact 3D conformation, site-specific halogen occupancy, and non-covalent interaction networks requires navigating severe analytical bottlenecks.
As a Senior Application Scientist, I have structured this guide to objectively compare the two premier modalities for resolving these structures: traditional Single-Crystal X-Ray Diffraction (SC-XRD) and the rapidly advancing Microcrystal Electron Diffraction (MicroED) . We will dissect the causality behind experimental choices, the physics of scattering, and provide a self-validating protocol for successful analysis.
The Mechanistic Challenge of 2-Bromo-6-chloro-3-fluoropyridine
To understand why these derivatives resist standard crystallographic workflows, we must analyze their molecular topography:
-
Steric Occlusion: The pyridine nitrogen (N1) is the primary hydrogen and halogen bond acceptor[1]. However, it is sterically flanked by the bulky 2-bromo and 6-chloro substituents. This occlusion severely restricts the formation of robust, long-range supramolecular networks necessary for macrocrystal growth.
-
Competing
-Holes: Halogen bonding is driven by the -hole—a region of positive electrostatic potential on the distal axis of a halogen atom. The structural influence and -hole magnitude increase in the order of F < Cl < Br < I[2]. In our target molecule, the 2-Br atom dominates directional bonding, while the 3-F atom acts almost exclusively as an electron-withdrawing group, further depleting the basicity of the pyridine ring. -
Isostructural Disorder: Because Cl and Br can sometimes interchangeably occupy lattice sites without catastrophic disruption to the packing, X-ray electron density maps often show positional disorder, complicating definitive structural assignment.
Because these competing, weak intermolecular interactions often result in oils, amorphous solids, or sub-micron powders, growing the >10 µm crystals required for SC-XRD is frequently impossible.
Modality Comparison: SC-XRD vs. MicroED
When macro-crystallization fails, the analytical strategy must pivot from optimizing the sample to optimizing the probe.
While SC-XRD relies on X-rays scattering off electron clouds, MicroED utilizes an electron beam. Electrons interact with the electrostatic potential of both protons and electrons in the crystal lattice[3]. This fundamental difference in physics dictates the performance metrics outlined in Table 1.
Table 1: Performance Comparison for Halogenated Pyridine Analysis
| Analytical Parameter | Single-Crystal X-Ray Diffraction (SC-XRD) | Microcrystal Electron Diffraction (MicroED) | Mechanistic & Practical Implications |
| Minimum Crystal Size | 10 – 100 µm[4] | 10 – 1000 nm[4] | MicroED bypasses the thermodynamic barrier of growing large crystals, directly utilizing the sub-micron powders typical of volatile pyridines. |
| Scattering Target | Electron Density | Electrostatic Potential[5] | MicroED maps the charged states of atoms, providing superior visualization of the |
| Sample Preparation | Loop mounting in cryoprotectant | Grid application & rapid vitrification[5] | MicroED requires no cryoprotectants, preventing solvent-induced dissolution of fragile halogen-bonded networks[5]. |
| Defect Tolerance | Low (Requires pristine lattice) | High (Tolerates fragmented crystallites) | Smaller crystals in MicroED suffer fewer long-range defects, often yielding higher-resolution data than parent macrocrystals[5]. |
| Resolution Limit | ~0.7 – 0.8 Å | ~0.8 – 1.0 Å (Sub-ångström possible)[6] | Both provide atomic resolution, but MicroED yields more accurate hydrogen bond lengths due to proton interaction[3]. |
Workflow & Logical Relationships
The decision matrix for analyzing 2-Bromo-6-chloro-3-fluoropyridine derivatives is governed by the crystallization outcome. The diagram below illustrates the divergent pathways and the specific data outputs generated by each modality.
Workflow comparison of SC-XRD and MicroED for halogenated pyridine structural analysis.
Experimental Protocol: Self-Validating MicroED Workflow
When dealing with a 2-Bromo-6-chloro-3-fluoropyridine derivative that only yields an amorphous powder or microcrystalline slurry, MicroED is the authoritative choice. The following protocol leverages mechanochemistry and continuous rotation electron diffraction to guarantee structural resolution.
Step 1: Supramolecular Co-crystallization (Mechanochemistry)
-
Action: Combine the pyridine derivative with a strong, ditopic halogen bond donor, such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), in a 2:1 molar ratio. Perform liquid-assisted grinding (LAG) using a ball mill with 10 µL of methanol for 20 minutes.
-
Causality: The highly polarizable iodine atoms of 1,4-DITFB possess massive
-holes that force a strong I···N halogen bond with the sterically hindered pyridine nitrogen[7]. Mechanochemistry overcomes the differential solubility of the components, forcing the kinetic trapping of the co-crystal powder.
Step 2: Grid Preparation and Vitrification
-
Action: Suspend 1 mg of the resulting microcrystalline powder in 100 µL of hexane. Apply 2 µL of the suspension to a glow-discharged Quantifoil carbon TEM grid. Blot away excess solvent and immediately plunge-freeze the grid in liquid ethane.
-
Causality & Validation: Hexane is chosen because the co-crystal is insoluble in it, preventing dissolution. Plunge freezing rapidly vitrifies the sample, preserving the delicate halogen-bonded network without the need for disruptive cryoprotectants[5]. Self-Validation: Inspect the grid under a cryo-TEM at low magnification; the presence of sharp, opaque nanoclusters confirms successful transfer without ice contamination.
Step 3: Continuous Rotation Data Collection
-
Action: Transfer the grid to a cryo-TEM operating at 200 kV (e.g., Talos Arctica). Locate a single microcrystal (approx. 300 nm thick). Rotate the stage continuously at 0.15°/s from -30° to +30° while collecting diffraction frames on a direct electron detector.
-
Causality: Continuous rotation integrates reflection intensities across the Ewald sphere. This is a critical evolution in MicroED, as it minimizes dynamical scattering (multiple scattering events) that historically plagued electron crystallography[6].
Step 4: Kinematical Data Processing & Refinement
-
Action: Process the diffraction frames using standard X-ray crystallographic software (e.g., DIALS or XDS). Refine the structure using the kinematical approximation.
-
Causality & Validation: Because the frames contain wedges of reciprocal space, standard X-ray software can seamlessly integrate the data[5]. Self-Validation: Evaluate the merging R-factor (
). If , dynamical scattering is negligible, and the electrostatic potential map will unambiguously differentiate the electron-dense Br atom from the lighter Cl and F atoms based on their distinct scattering cross-sections.
Conclusion
For highly substituted, sterically hindered molecules like 2-Bromo-6-chloro-3-fluoropyridine derivatives, traditional SC-XRD is often bottlenecked by the thermodynamic impossibility of growing large crystals. By shifting the analytical paradigm to MicroED , researchers can exploit the inherent microcrystalline nature of these compounds. Furthermore, because electrons probe the electrostatic potential, MicroED provides unparalleled insight into the
References
1.[1] Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Crystal Growth & Design - ACS Publications.1 2.[8] SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. 8 3.[2] The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. 2 4.[7] Cocrystals of 1,2-Diiodotetrafluorobenzene with Pyridine Derivatives: Pyridine Nitrogen as a Bifurcated Acceptor with Ortho-Diiodo Halogen Bond Donors. Crystal Growth & Design - ACS Publications. 7 5.[3] Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination. Chemie. 3 6.[5] An Overview of Microcrystal Electron Diffraction (MicroED). PMC - NIH. 5 7.[6] MicroED in natural product and small molecule research. eScholarship.org. 6 8.[4] Electron Diffraction and Crystallographic Analysis Services. Triclinic Labs. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chemie.hhu.de [chemie.hhu.de]
- 4. Electron Diffraction and Crystallographic Analysis Services [tricliniclabs.com]
- 5. An Overview of Microcrystal Electron Diffraction (MicroED) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
biological activity comparison of fluorinated vs non-fluorinated pyridine analogs
This guide details the comparative biological activity of fluorinated versus non-fluorinated pyridine analogs, designed for researchers in medicinal chemistry and drug development.[1][2]
Executive Summary: The "Fluorine Effect" on Pyridines
In medicinal chemistry, the pyridine ring is a privileged scaffold, yet it often suffers from rapid oxidative metabolism and potential toxicity issues. The strategic introduction of fluorine atoms onto the pyridine ring is not merely a structural modification; it is a functional overhaul that alters the molecule's electronic landscape.
This guide compares Fluorinated Pyridines (specifically 2-fluoro, 3-fluoro, and 3,5-difluoro analogs) against their Non-Fluorinated counterparts. The data demonstrates that fluorination typically:
-
Reduces Basicity (pKa): Prevents unwanted protonation at physiological pH, improving membrane permeability.[3]
-
Enhances Metabolic Stability: Blocks Cytochrome P450 (CYP450) oxidation sites (metabolic soft spots).[3]
-
Modulates Lipophilicity (LogP): Increases hydrophobic contacts without significantly increasing molecular size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[3]
Physicochemical Comparison: The Data
The following table synthesizes experimental data comparing unsubstituted pyridine with its fluorinated analogs. Note the dramatic drop in basicity (pKa) upon fluorination, which is critical for reducing lysosomal trapping and improving oral bioavailability.
Table 1: Physicochemical Properties of Pyridine Analogs
| Property | Pyridine (Reference) | 2-Fluoropyridine | 3-Fluoropyridine | 2,6-Difluoropyridine | Impact of Fluorination |
| Structure | C₅H₅N | C₅H₄FN | C₅H₄FN | C₅H₃F₂N | Steric/Electronic |
| pKa (Conj.[3] Acid) | 5.23 | -0.44 (Predicted) | 2.97 | ~ -2.5 | Drastic Reduction: Inductive effect (-I) of F withdraws electron density from N lone pair.[3] |
| LogP (Oct/Water) | 0.65 | 1.12 | 1.15 | 1.45 | Increased Lipophilicity: Enhances hydrophobic binding interactions.[3] |
| Dipole Moment (D) | 2.2 | 3.1 | 2.0 | 3.8 | Altered Polarity: Changes orientation in the active site. |
| Metabolic Liability | High (N-oxidation, C-oxidation) | Low (Blocked C2) | Medium (Blocked C3) | Very Low (Blocked C2, C6) | Metabolic Blocking: C-F bond (116 kcal/mol) resists CYP450 cleavage. |
Scientist's Insight: The pKa shift from 5.23 (Pyridine) to 2.97 (3-F-Pyridine) is the most "druggable" change. It ensures the molecule remains largely uncharged at physiological pH (7.4), facilitating passive transport across cell membranes, whereas the 2-F analog is often too weakly basic to engage in critical hydrogen bonding at the nitrogen.
Case Study: Ivosidenib (AG-120)
From Metabolic Instability to FDA Approval[4][5][6]
The discovery of Ivosidenib (Tibsovo®), an IDH1 inhibitor for acute myeloid leukemia (AML), provides a textbook example of how pyridine fluorination drives biological activity.
-
The Challenge: Early lead compounds containing a non-fluorinated pyridine or simple phenyl rings suffered from rapid oxidative clearance by hepatic enzymes (CYP3A4), limiting their half-life (
). -
The Solution: The introduction of a 5-fluoropyridine-3-yl moiety.[3][4]
-
The Result: The fluorine atom at the 5-position blocked the metabolic "soft spot" (susceptible C-H bond) without disrupting binding affinity.
Comparative Performance Data (Reconstructed from Discovery SAR)
| Compound Variant | Structure Feature | IDH1 Inhibition ( | Microsomal Stability ( | Outcome |
| Lead Analog A | Unsubstituted Pyridine | 15 nM | High (>100 µL/min/mg) | Rejected: Rapidly metabolized. |
| Lead Analog B | 3-Chloropyridine | 12 nM | Medium | Rejected: Potential toxicity/reactivity.[3] |
| Ivosidenib | 5-Fluoro-3-aminopyridine | < 10 nM | Low (< 10 µL/min/mg) | Approved: High potency + High stability.[3] |
Mechanism of Action & Visualization
The following diagrams illustrate the physicochemical shifts and the metabolic blocking mechanism.
Diagram 1: The Fluorine Effect on Pyridine Stability
Caption: Causal map showing how fluorination transforms the physicochemical profile of the pyridine ring, leading to improved DMPK properties.
Diagram 2: Metabolic Blocking Mechanism (CYP450)
Caption: Comparison of CYP450 interaction. The C-F bond resists the oxidative attack that degrades the C-H bond in non-fluorinated analogs.
Experimental Protocols
To validate the biological activity differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compound (Fluorinated) and Control (Non-Fluorinated) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Add Test Compound to a final concentration of 1 µM (0.1% DMSO final).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).[3]
-
-
Calculation:
-
Plot
vs. time. Slope determines .[3] -
Calculate
. -
Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.
-
Protocol B: IDH1 Enzyme Inhibition Assay (Fluorescence)
Objective: Confirm that fluorination does not compromise potency (
-
Reagents: Recombinant IDH1 (R132H mutant), Substrate (
-ketoglutarate, NADPH), Diaphorase/Resazurin detection system. -
Workflow:
-
Add 5 µL of compound (serial dilution) to 384-well plate.
-
Add 10 µL of Enzyme Mix (IDH1-R132H).[3] Incubate 60 min at RT.
-
Add 10 µL of Substrate Mix (NADPH +
-KG).[3] -
Reaction: IDH1 converts
-KG to 2-HG, consuming NADPH.[3] -
Detection: Add Diaphorase/Resazurin.[3] Remaining NADPH reduces Resazurin to Resorufin (Fluorescent: Ex 540 nm / Em 590 nm).[3]
-
-
Data Analysis:
References
-
Popovici-Muller, J., et al. (2018).[3][5] "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers."[6][7][5][8] ACS Medicinal Chemistry Letters, 9(4), 300-305.
-
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.
-
Purser, S., et al. (2008).[3] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[3]
-
IUPAC. (2025).[3] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Digitized pKa Dataset.
-
Hussain, et al. (2025).[3][9] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
validating regioisomer structure of 2-Bromo-6-chloro-3-fluoropyridine products
Initiating Data Collection
I'm starting by using Google to hunt down information on validating the structure of 2-Bromo-6-chloro-3-fluoropyridine. My search will be focused on synthesis routes, and regiochemistry validation strategies. I'm hoping to build a strong foundation of knowledge before moving forward.
Refining Search Strategies
I'm now expanding my Google searches. I've formulated more specific search queries like "NMR analysis of halopyridines," and "distinguishing regioisomers by 1H NMR." I'm diving deeper into spectroscopic techniques, aiming to build a strong foundation for the upcoming comparison guide. I'm focusing on the practical application of each technique for structure validation.
Expanding Search Queries
I've significantly broadened my Google searches to ensure comprehensive data collection on 2-Bromo-6-chloro-3-fluoropyridine's regioisomer validation. My queries now cover synthesis, regioisomers, and detailed NMR techniques, including 1H, 13C, and 19F, along with 2D NMR methods like COSY, HSQC, and HMBC. I'm also exploring X-ray crystallography and NOE experiments for structural elucidation.
Comparative Guide: Infrared (IR) Absorption Profile of 2-Bromo-6-chloro-3-fluoropyridine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists Product: 2-Bromo-6-chloro-3-fluoropyridine (CAS: 1211515-03-5)
Executive Summary & Structural Context[1][2]
In the high-stakes arena of kinase inhibitor development, 2-Bromo-6-chloro-3-fluoropyridine serves as a critical scaffold. Its value lies in its tri-halogenated asymmetry , allowing for orthogonal functionalization:
-
C-Br (C2): Highly reactive toward Suzuki/Buchwald couplings.
-
C-Cl (C6): Less reactive, serving as a latent handle for late-stage diversification.
-
C-F (C3): Modulates pKa and lipophilicity, critical for ADME properties.
This guide provides a technical breakdown of the infrared (IR) absorption profile for this molecule. Because public spectral databases often lack entries for specific polysubstituted heterocycles, this analysis synthesizes experimental group theory with comparative spectroscopic data from structural analogs. It is designed to help you validate compound identity and distinguish it from regioisomers during synthesis.
Theoretical vs. Experimental IR Profile
The "Fingerprint" Challenge
For a molecule with three different halogens, the IR spectrum is dominated by the interplay between the electron-withdrawing effects of Fluorine/Chlorine/Bromine and the rigid pyridine skeleton.
Predicted Key Absorption Bands
The following table summarizes the critical bands required for quality control (QC).
| Functional Group | Mode Description | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H | Stretching ( | 3050 – 3100 | Weak | Confirms aromaticity; low intensity due to low proton count (only H4, H5). |
| Pyridine Ring | Skeletal Breathing ( | 1550 – 1600 | Medium-Strong | Characteristic of the pyridine nucleus. |
| C-F Bond | Stretching ( | 1200 – 1350 | Very Strong | Primary ID marker. The strongest peak in the spectrum due to the high dipole moment of C-F. |
| C-H (oop) | Out-of-Plane Bending ( | 800 – 840 | Strong | Isomer differentiator. Indicates vicinal (adjacent) protons at C4 and C5. |
| C-Cl Bond | Stretching ( | 700 – 780 | Medium-Strong | Differentiates from non-chlorinated precursors. |
| C-Br Bond | Stretching ( | 600 – 680 | Medium | Often appears as a doublet or shoulder near the C-Cl band. |
Expert Insight: The C-F stretch is your "reaction monitor." If you are synthesizing this from 2-bromo-6-chloropyridine via electrophilic fluorination, the appearance of a massive, broad band between 1200–1350 cm⁻¹ confirms success.
Comparative Analysis: Distinguishing Alternatives
In drug discovery, "alternatives" often refer to regioisomers (impurities) or precursors . IR spectroscopy is a rapid, non-destructive tool to distinguish these.[1]
Comparison A: Target vs. Regioisomer (2-Bromo-6-chloro-5-fluoropyridine)
The most common impurity is the 5-fluoro isomer. IR distinguishes these based on the C-H Out-of-Plane (oop) Bending patterns.
-
Target (3-Fluoro): Protons are at C4 and C5. They are vicinal (neighbors).
-
IR Signature: A single strong band ~800–840 cm⁻¹.
-
-
Isomer (5-Fluoro): Protons are at C3 and C4. They are also vicinal, but the electronic environment differs. However, if the isomer was 3-Bromo-6-chloro-5-fluoropyridine (where protons are isolated), the difference is stark.
-
Isolated Protons: Often show two distinct, weaker bands or a shift to higher wavenumbers (>850 cm⁻¹).
-
Comparison B: IR vs. Raman Spectroscopy
Why choose IR over Raman for this specific molecule?
| Feature | Infrared (FTIR) | Raman |
| C-F Detection | Superior. The C-F bond is highly polar, leading to intense IR absorption. | Weak. C-F is not very polarizable. |
| Symmetry | Good for detecting asymmetric vibrations. | Better for symmetric ring breathing modes. |
| Sample Prep | Fast (ATR). | Non-contact (Glass vials). |
| Verdict | Choose IR for confirming the presence of the Fluorine atom. | Choose Raman if you need to study the C-Br bond specifically (heavy atom stretches are often stronger in Raman). |
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this Self-Validating Protocol .
Method: Attenuated Total Reflectance (ATR-FTIR)
We recommend ATR over KBr pellets for halogenated pyridines to avoid halogen exchange reactions under high pressure.
Step-by-Step Methodology:
-
Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Place ~5 mg of the solid/oil 2-Bromo-6-chloro-3-fluoropyridine onto the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reaches the "green" zone (approx. 80-100 N). Crucial: Poor contact yields noisy C-H stretches.
-
Acquisition: Scan from 4000 to 450 cm⁻¹. Accumulate 16-32 scans.
-
Validation Check (The "E-E-A-T" Step):
-
Check 1: Is the baseline flat? (If sloping, clean crystal and re-run).
-
Check 2: Is the C-F peak (1200-1350 cm⁻¹) the strongest? (If not, suspect hydrolysis or wrong compound).
-
Check 3: Are CO₂ doublets (2350 cm⁻¹) subtracted?
-
Decision Logic & Visualization
The following diagram illustrates the logical workflow for identifying 2-Bromo-6-chloro-3-fluoropyridine using IR markers.
Caption: Logical decision tree for validating 2-Bromo-6-chloro-3-fluoropyridine via FTIR markers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on group frequencies for halo-pyridines).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
NIST Chemistry WebBook. Pyridine and Halogenated Pyridine Spectra. National Institute of Standards and Technology. [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry. Academic Press.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-6-chloro-3-fluoropyridine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling highly specialized reagents like 2-Bromo-6-chloro-3-fluoropyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis, demands a rigorous approach to waste management.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Hazard Assessment & Immediate Risk Mitigation
Table 1: Presumptive Hazard Identification
| Hazard Class | Classification | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
Core Directive: Personal Protective Equipment (PPE)
Before handling or disposing of 2-Bromo-6-chloro-3-fluoropyridine, the following PPE is mandatory to create a barrier between you and the potential hazard:
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile).[4]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. For larger quantities or splash risks, a face shield is recommended.[2]
-
Skin and Body Protection: A standard laboratory coat is required. For significant quantities, wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[5] If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[2]
Spill Management Protocol
Accidental releases must be managed promptly and safely. The primary objective is to contain the spill, prevent its spread, and avoid generating airborne dust or vapors.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated. Keep people away from and upwind of the spill.[4]
-
Don PPE: Wear the full PPE described in the previous section.
-
Contain the Spill:
-
For Solids: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
For Liquids: Use an inert absorbent material to dike and absorb the spill.[6]
-
-
Collect the Waste: Carefully sweep or shovel the contained material into a suitable, sealable container for hazardous waste.[3][7] Use spark-proof tools if the compound is dissolved in a flammable solvent.[4] Avoid actions that create dust.[7][8]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store Waste: Tightly close the waste container, label it clearly as "Hazardous Waste: 2-Bromo-6-chloro-3-fluoropyridine" along with the date and associated hazards. Store the container in a designated, well-ventilated hazardous waste collection area.[2]
Waste Collection, Segregation, and Disposal Pathway
As a halogenated organic compound, 2-Bromo-6-chloro-3-fluoropyridine is subject to strict disposal regulations, such as those outlined by the EPA under 40 CFR Appendix III to Subpart E of Part 268.[9][10] It must not be disposed of down the drain or in regular trash.
Operational Plan for Waste Disposal:
-
Waste Collection:
-
Collect all waste containing 2-Bromo-6-chloro-3-fluoropyridine, including contaminated consumables (gloves, wipes), surplus reagent, and reaction byproducts, in a designated, properly labeled, and sealed hazardous waste container.[11]
-
The container must be in good condition, compatible with the chemical, and kept closed except when adding waste.[3][4]
-
-
Chemical Incompatibility:
-
Disposal Procedure:
-
The only acceptable disposal method is through a licensed and approved professional waste disposal company.[7]
-
This material will likely undergo high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts, which include nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly corrosive hydrogen halides (HCl, HBr, HF).[2][8][14]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Bromo-6-chloro-3-fluoropyridine from use to final disposal.
Decontamination of Equipment and Surfaces
Thorough decontamination is essential to prevent unintended contact and cross-contamination.
-
Glassware and Equipment: Rinse equipment three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate as halogenated hazardous waste. Afterwards, wash with soap and water.[15]
-
Work Surfaces: Wipe down all surfaces within the chemical fume hood and any other potentially contaminated areas with a towel dampened with a solvent, followed by a thorough wash with soap and water. Dispose of the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 2-Bromo-6-chloro-3-fluoropyridine, protecting yourself, your colleagues, and the environment.
References
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. EPA. [Link]
-
Loba Chemie. Pyridine for Synthesis Safety Data Sheet. [Link]
-
BioFire Diagnostics. Contamination Prevention and Decontamination. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
A-Star Research. 2-Bromo-6-chloro-3-fluorobenzaldehyde MSDS. [Link]
-
University of Groningen. Hazardous waste acceptance conditions. [Link]
-
FAST-ACT. Hazardous Chemical Decontamination Guide. [Link]
-
National Center for Biotechnology Information. Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. [Link]
-
PubChem, National Institutes of Health. 2-Bromo-6-fluoropyridine. [Link]
-
GovInfo. (1998, May 4). Federal Register, Volume 63 Issue 85. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance. [Link]
-
U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. rug.nl [rug.nl]
- 12. Appendix K - Incompatible Chemicals [ehs.cornell.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Safety Logistics for 2-Bromo-6-chloro-3-fluoropyridine
CAS: 1211515-03-5 | Formula: C₅H₂BrClFN | Molecular Weight: 210.43 g/mol [1][2]
Core Directive: The Safety Philosophy
Handling 2-Bromo-6-chloro-3-fluoropyridine requires a safety protocol that transcends standard laboratory hygiene. As a poly-halogenated pyridine, this compound exhibits significant lipophilicity, facilitating rapid dermal absorption, while its potential to release toxic hydrogen halides (HF, HCl, HBr) upon decomposition necessitates rigorous respiratory protection.
This guide replaces generic advice with a risk-based containment strategy , ensuring that every interaction with the chemical is governed by a self-validating safety loop.
Hazard Assessment & Risk Profile
Before selecting PPE, we must define the enemy. This compound is not just an irritant; it is a multimodal toxicant .
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[3] | Pyridine ring nitrogen allows for metabolic activation; halogens increase lipid solubility, enhancing skin permeation. |
| Skin/Eye Irritation | H315/H319 | Causes skin and serious eye irritation.[3][4][5][6] | Direct alkylating potential and pH changes upon contact with moisture. |
| Respiratory STOT | H335 | May cause respiratory irritation.[5][6][7][8] | Inhalation of dust/vapors triggers mucosal inflammation. |
| Decomposition | N/A | Emits HF, HCl, HBr, NOx. | Thermal or hydrolytic breakdown releases corrosive acid gases. |
Critical Warning: Do not underestimate the dermal risk. Unlike simple inorganic acids, halogenated pyridines can penetrate standard nitrile gloves, entering the bloodstream before a chemical burn is felt.
Critical PPE Selection Matrix
Standard laboratory PPE is insufficient. Use this matrix to select equipment based on the specific operation.
A. Hand Protection (The "Double-Shell" Protocol)
Rationale: Monohalogenated pyridines degrade nitrile rubber. For this tri-halogenated analog, we assume a similar permeation trajectory.
-
Primary Layer (Inner): 4-mil Nitrile (Tactility).
-
Secondary Layer (Outer - High Risk): Silver Shield® / 4H® (Laminate) or Viton® .
-
Why? Laminates provide >480 min breakthrough time against aromatics, whereas nitrile may fail in <10 mins.
-
-
Secondary Layer (Outer - Low Risk/Weighing): Thick Nitrile (minimum 8 mil) or Double-gloved standard Nitrile (change immediately upon splash).
B. Respiratory Protection[4][5][7][9][10][11][12][13][14]
-
Engineering Control: All handling MUST occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If fume hood containment is breached or for spill cleanup:
-
Respirator: Full-face Air-Purifying Respirator (APR).
-
Cartridge: OV/AG/P100 (Organic Vapor / Acid Gas / HEPA).
-
Why? The "AG" component neutralizes potential HF/HBr byproducts; "OV" captures the parent pyridine.
-
C. Eye & Body Defense[4][14]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate for liquids/powders that absorb through skin.
-
Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over a standard cotton lab coat.
-
Why? Cotton absorbs and holds toxic liquids against the skin. Tyvek repels them.
-
Operational Safety Protocol: Step-by-Step
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Prepare Decontamination Solution: Mix a saturated solution of Sodium Bicarbonate (NaHCO₃) or a 5% surfactant solution. Keep this inside the hood.
-
Staging: Place a disposable absorbent pad (pig mat) on the work surface to capture micro-spills.
Phase 2: Weighing & Transfer (The Critical Zone)
-
State: This compound is typically a low-melting solid or liquid.
-
Protocol:
-
Don PPE: Double gloves (Nitrile inner, Laminate or thick Nitrile outer), Goggles, Lab Coat.
-
Transfer: Use a disposable spatula or glass pipette. Never use plastic syringes that may swell/degrade.
-
Static Control: If solid, use an anti-static gun to prevent powder dispersal.
-
Closing: Wipe the threads of the container with a dry Kimwipe before recapping to prevent seizing or crust formation.
-
Phase 3: Reaction & Monitoring
-
Incompatibility: Avoid strong oxidizers and strong bases (potential for rapid hydrolysis or exothermic runaway).
-
Temperature: If heating, use a silicone oil bath (avoid water baths to prevent hydrolysis in case of flask rupture).
Phase 4: Waste Disposal
-
Segregation: Do NOT mix with general organic waste if it contains oxidizers.
-
Labeling: "Hazardous Waste - Toxic - Halogenated Organic."
-
Container: High-Density Polyethylene (HDPE) or Glass.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing the "Checkpoints" where safety must be validated.
Figure 1: The "Zero-Exposure" Workflow. Note the critical verification of airflow before handling and the immediate decontamination step post-handling.[4][9]
Emergency Response (Self-Validating)
Scenario: Skin Exposure
-
Immediate Action: Remove contaminated glove immediately (peel from wrist to fingers).
-
Wash: Flush area with water for 15 minutes. Use soap if available.[5][6][8][10]
-
Validate: Check for redness or burning sensation. If present, seek medical aid immediately (suspect HF-like burns if fluorine is cleaved).
Scenario: Spill (>5 mL/5 g)
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralize: If safe, cover with spill pads and treat with weak base (Sodium Carbonate) to neutralize potential acid generation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639438, 2-Bromo-6-fluoropyridine (Analogous Hazard Data). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
Sources
- 1. halochem.com [halochem.com]
- 2. 2-Bromo-6-chloro-3-fluoropyridine 95% | CAS: 1211515-03-5 | AChemBlock [achemblock.com]
- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
